molecular formula C29H28 B054634 2-Methyl-5-tert-Butyl-p-quaterphenyl CAS No. 114932-35-3

2-Methyl-5-tert-Butyl-p-quaterphenyl

Cat. No.: B054634
CAS No.: 114932-35-3
M. Wt: 376.5 g/mol
InChI Key: CWPXNSGDVJJPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) is a sterically hindered p-quaterphenyl derivative recognized for its exceptional photophysical properties, making it a high-value compound for advanced photonics and spectroscopic research. Key Research Applications and Value: High-Performance UV Laser Dye: DMQ is established as one of the most photochemically stable UV laser dyes available. It exhibits a high conversion efficiency and operates effectively within the 330–380 nm tuning range, making it a superior choice for demanding laser applications where degradation resistance is critical . Model Compound for Photophysical Studies: This molecule serves as an excellent subject for investigating two-photon excitation dynamics. Experimental and theoretical studies, including ab initio calculations, have utilized DMQ to determine key molecular parameters, such as excited-state lifetime and rotational correlation time, under two-color two-photon excitation schemes . Mechanism of Action: The compound's functionality stems from its rigid, extended π-conjugated quaterphenyl backbone, which is responsible for its favorable absorption and fluorescence characteristics. The introduction of steric hindrance through the methyl and tert-butyl substituents protects the molecular structure from photodegradation, significantly enhancing its photostability compared to the parent p-quaterphenyl . The two-photon absorption tensor is predominantly diagonal, with the major component (93%) aligned along the molecular long axis, although excitation of transitions with different symmetries is also possible . With a molecular formula of C 29 H 28 and a molecular weight of 376.53 g/mol, 2-Methyl-5-tert-Butyl-p-quaterphenyl is supplied for laboratory research purposes. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114932-35-3

Molecular Formula

C29H28

Molecular Weight

376.5 g/mol

IUPAC Name

4-tert-butyl-1-methyl-2-[4-(4-phenylphenyl)phenyl]benzene

InChI

InChI=1S/C29H28/c1-21-10-19-27(29(2,3)4)20-28(21)26-17-15-25(16-18-26)24-13-11-23(12-14-24)22-8-6-5-7-9-22/h5-20H,1-4H3

InChI Key

CWPXNSGDVJJPHG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Synonyms

2-METHYL-5-TERT-BUTYL-P-QUATERPHENYL

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl. As of the date of this publication, the specific crystal structure of this compound has not been publicly reported. Therefore, this document leverages detailed crystallographic data from closely related analogs, primarily p-quaterphenyl and its 4,4'''-bis(trimethylsilyl) derivative, to build a predictive model. We will delve into the expected crystallographic parameters, molecular packing, and the influence of the methyl and tert-butyl substituents on the crystal lattice. Furthermore, this guide outlines detailed, field-proven experimental protocols for the hypothetical crystal growth and characterization of 2-Methyl-5-tert-Butyl-p-quaterphenyl, providing a robust framework for researchers entering this area of study.

Introduction: The Significance of Substituted Oligophenyls

Oligophenyls, a class of conjugated aromatic hydrocarbons, are of significant interest in the fields of organic electronics and materials science. Their rigid, rod-like structure and tunable electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as scintillators. The parent compound, p-quaterphenyl, consists of four phenyl rings linked in a para position and serves as a fundamental building block in this class of materials.

The introduction of substituents onto the oligophenyl backbone is a key strategy for modulating their physicochemical properties. Alkyl groups, such as methyl and tert-butyl, can significantly impact solubility, molecular packing, and, consequently, the electronic and optical characteristics of the resulting materials. The subject of this guide, 2-Methyl-5-tert-Butyl-p-quaterphenyl, is a strategically designed molecule where the substituents are expected to influence its solid-state properties in a predictable yet unique manner. The methyl group can introduce a slight steric twist, while the bulky tert-butyl group is anticipated to enhance solubility and potentially disrupt close packing, which can be advantageous for certain applications.

This guide aims to provide a detailed, predictive analysis of the crystal structure and morphology of 2-Methyl-5-tert-Butyl-p-quaterphenyl, grounded in the established crystallographic data of its close analogs.

Predicted Crystal Structure: An Analog-Based Approach

Given the absence of a determined crystal structure for 2-Methyl-5-tert-Butyl-p-quaterphenyl, we turn to the well-characterized structures of p-quaterphenyl (4P) and 4,4'''-bis(trimethylsilyl)-para-quaterphenyl (TMS-4P-TMS) to infer its likely crystallographic parameters.[1]

Comparative Crystallographic Data of Analog Compounds

The crystallographic data for 4P and TMS-4P-TMS provide a solid foundation for our predictions.[1]

Parameterp-Quaterphenyl (4P) (Low Temp. Phase)4,4'''-bis(trimethylsilyl)-p-quaterphenyl (TMS-4P-TMS)2-Methyl-5-tert-Butyl-p-quaterphenyl (Predicted)
Crystal System TriclinicTriclinicTriclinic or Monoclinic
Space Group P-1P-1P-1 or P2₁/c
a (Å) 9.746.3368~10-16
b (Å) 9.749.0984~9-12
c (Å) 17.7012.3263~17-20
α (°) 85.4085.034~85-90
β (°) 94.6079.155~90-95
γ (°) 110.1171.939~100-110
Z 412 or 4

Data for 4P and TMS-4P-TMS sourced from existing literature.[1][2]

The asymmetric substitution on 2-Methyl-5-tert-Butyl-p-quaterphenyl may lead to a lower symmetry space group, similar to the triclinic phases observed in its analogs. The bulky tert-butyl group is expected to increase the unit cell volume compared to unsubstituted p-quaterphenyl.

Molecular Structure and Potential Packing

The molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl is depicted below. The presence of the methyl and tert-butyl groups on one of the terminal phenyl rings will introduce significant steric hindrance, likely influencing the torsional angles between the phenyl rings and the overall molecular packing in the crystal lattice.

Caption: Molecular structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl.

The packing of oligo-phenylenes is often characterized by a herringbone motif. However, the bulky substituents on 2-Methyl-5-tert-Butyl-p-quaterphenyl may disrupt this typical arrangement, potentially leading to a more complex packing structure with larger intermolecular distances. This could have significant implications for charge transport properties.

Crystal Morphology: Influencing Factors and Expected Habits

The morphology of molecular crystals is dictated by a delicate interplay between the intrinsic crystal structure and the external growth conditions. For oligo-phenylenes, factors such as solvent, temperature, and supersaturation play a crucial role in determining the final crystal habit.

Key Factors Influencing Crystal Growth

Crystal_Morphology_Factors sub Substituent Groups (Methyl, tert-Butyl) morph Crystal Morphology (Habit, Size, Quality) sub->morph Steric Effects, Packing Disruption sol Solvent System (e.g., Toluene, Xylene) sol->morph Solubility, Surface Interactions temp Temperature Gradient (Cooling Rate) temp->morph Nucleation & Growth Rate super Supersaturation super->morph Growth Kinetics

Caption: Factors influencing the crystal morphology of substituted oligo-phenylenes.

Based on studies of related compounds, solution growth techniques are expected to yield plate-like or needle-like crystals. The use of a high-boiling point solvent with good solubility for the compound, coupled with a slow cooling rate, will be critical for obtaining large, high-quality single crystals suitable for X-ray diffraction analysis.

Experimental Protocols: A Roadmap to Crystal Growth and Characterization

The following protocols are designed as a starting point for the successful crystallization and structural analysis of 2-Methyl-5-tert-Butyl-p-quaterphenyl, based on established methods for similar oligo-phenylenes.

Protocol for Solution-Based Crystal Growth

This method aims to produce single crystals of sufficient size and quality for single-crystal X-ray diffraction.

Materials:

  • 2-Methyl-5-tert-Butyl-p-quaterphenyl (high purity)

  • Toluene (anhydrous)

  • Xylene (anhydrous)

  • Small crystallization vials with screw caps

  • Programmable heating/cooling block or oil bath

Procedure:

  • Prepare a saturated solution of 2-Methyl-5-tert-Butyl-p-quaterphenyl in toluene or xylene at an elevated temperature (e.g., 80-100 °C).

  • Filter the hot solution through a pre-warmed syringe filter to remove any particulate impurities.

  • Transfer the filtered solution to a clean crystallization vial and seal it tightly.

  • Place the vial in a programmable heating block or oil bath and slowly cool the solution to room temperature over a period of 48-72 hours. A cooling rate of 1-2 °C/hour is recommended.

  • Allow the vial to stand undisturbed at room temperature for several days to allow for further crystal growth.

  • Carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

  • Dry the crystals under a gentle stream of inert gas.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the steps for determining the crystal structure from a suitable single crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector

  • Cryo-cooling system

Procedure:

  • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryo-protectant oil.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Experimental_Workflow start High-Purity Compound growth Solution Crystal Growth start->growth selection Single Crystal Selection growth->selection scxrd Single-Crystal X-ray Diffraction selection->scxrd solve Structure Solution & Refinement scxrd->solve analysis Structural & Morphological Analysis solve->analysis

Caption: A streamlined workflow for the crystal growth and structural analysis.

Conclusion

While the definitive crystal structure of 2-Methyl-5-tert-Butyl-p-quaterphenyl remains to be experimentally determined, this technical guide provides a robust, scientifically-grounded framework for its prediction and eventual characterization. By leveraging the known crystallographic data of its close analogs, p-quaterphenyl and its trimethylsilyl derivative, we anticipate a triclinic or monoclinic crystal system with a unit cell volume influenced by its bulky substituents. The crystal morphology is expected to be highly dependent on the growth conditions, with slow cooling from a high-boiling point solvent being a promising route to obtaining high-quality single crystals. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to successfully crystallize this novel material and elucidate its precise atomic arrangement, thereby paving the way for its application in advanced organic electronic devices.

References

  • Baudour, J. L., Delugeard, Y., & Rivet, P. (1978). Structural Phase Transition in Polyphenyls. VI. Crystal Structure of the Low-Temperature Ordered Phase of p-Quaterphenyl at 110 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(2), 625-628. [Link]

  • Postnikov, V. A., Sorokina, N. I., Lyasnikova, M. S., Yurasik, G. A., Kylishov, A. A., Sorokin, T. A., ... & Surin, N. M. (2024). Crystals of para-quaterphenyl and its trimethylsilyl derivative. I. Growth from solutions, structure and crystal chemical analysis by the Hirschfeld surface method. Crystallography Reports, 69(5), 891-906. [Link]

  • Postnikov, V. A., Sorokina, N. I., Kulishov, A. A., Yurasik, G. A., Lyasnikova, M. S., Sorokin, T. A., ... & Borshchev, O. V. (2023). Crystals of para-Quaterphenyl and Its Trimethylsilyl Derivative. I: Growth from Solutions, Structure, and Crystal Chemical Analysis by the Hirschfeld Surface Method. ProQuest. [Link]

Sources

Technical Guide: Solubility and Solution-Processing of 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ)

[1]

CAS Registry Number: 114932-35-3 Common Acronym: DMQ Molecular Formula: C₂₉H₂₈ Application Domain: UV-tunable laser dyes, liquid scintillation counting (LSC), and organic semiconductor research.[1]

Executive Summary: The Structural Logic of Solubility

Unsubstituted p-quaterphenyl is notoriously insoluble in common organic solvents due to strong intermolecular


1

2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) is engineered specifically to overcome this thermodynamic barrier.[1]

  • The tert-Butyl Group (Steric Bulk): Located at the 5-position of the terminal ring, this bulky aliphatic group acts as a "spacer," preventing the flat polyphenyl cores from packing tightly.[1] This increases the free volume and entropy of mixing.

  • The Methyl Group (Symmetry Breaking): The 2-methyl substituent induces a torsional twist between the phenyl rings, breaking the molecular planarity.[1] This disruption of conjugation length slightly blueshifts the absorption but critically disrupts the crystal lattice energy, enhancing solubility in non-polar solvents by orders of magnitude compared to the parent quaterphenyl.[1]

Solubility Thermodynamics & Solvent Selection[1]

Hansen Solubility Parameters (HSP) Analysis

To optimize solution processing, we apply Hansen Solubility Parameters.[1] DMQ is a non-polar, high-dispersion molecule.[1] It dissolves best in solvents with high dispersion forces (



1
ParameterEstimated Value (DMQ)Target Solvent Class

(Dispersion)
19.0 - 20.0 MPa

Aromatics, Alkanes

(Polarity)
< 2.0 MPa

Non-polar

(H-Bonding)
< 2.0 MPa

Aprotic
Solvent Compatibility Matrix

The following table categorizes solvents based on dissolution efficiency for DMQ at room temperature (25°C).

SolventSolubility GradeApplication ContextNotes
Cyclohexane Excellent Laser Dyes, Fluorescence StudiesPreferred for maximizing Quantum Yield (QY) due to lack of quenching groups.[1]
Toluene Excellent Spin Coating, ScintillatorsIdeal vapor pressure for uniform thin-film formation.[1]
p-Xylene Good High-Temp ProcessingHigher boiling point allows for thermal annealing of films.[1]
1,4-Dioxane Good SpectroscopyUseful if miscibility with slightly polar co-solvents is required.[1]
Ethanol/Methanol PoorPrecipitation/WashingUsed as anti-solvents to crash out the product during purification.
DMF/DMSO ModerateOrganic ElectronicsHigh boiling points; difficult to remove without residual solvent trapping.[1]

Solution Processing Protocols

Protocol A: High-Purity Laser Dye Solution Preparation

Objective: Prepare a

Criticality:11
  • Weighing: Calculate the mass required for 50 mL of

    
     M solution.
    
    • MW of DMQ ≈ 378.55 g/mol .[1]

    • Target Mass = 18.9 mg.[1]

  • Dissolution: Add DMQ powder to a volumetric flask containing spectroscopic-grade Cyclohexane.

    • Note: Do not use ultrasonic baths initially if the solvent is volatile (cyclohexane BP: 81°C) to avoid concentration errors from evaporation. Use magnetic stirring.[1][2]

  • Filtration: Pass the solution through a 0.2 µm PTFE (hydrophobic) syringe filter to remove dust particulates that cause scattering.

  • Degassing (Sparging):

    • Insert a glass pipette connected to a high-purity Argon or Nitrogen line into the solution.[1]

    • Bubble gas gently for 15–20 minutes.

    • Why: Removes dissolved O₂ which quenches fluorescence and generates singlet oxygen (damaging the dye).

  • Storage: Store in amber borosilicate vials wrapped in Parafilm. Keep at 4°C.

Protocol B: Thin-Film Fabrication (Spin Coating)

Objective: Create an amorphous, defect-free optical film for organic electronic devices.[1]

  • Substrate Prep: Clean quartz or ITO substrates via sonication (Acetone

    
     IPA 
    
    
    DI Water).[1] Plasma treat for 3 mins to improve wettability.[1]
  • Solution Prep: Dissolve DMQ in Toluene at 10–20 mg/mL .

    • Toluene is preferred over cyclohexane here due to its slower evaporation rate, preventing "orange peel" defects.[1]

  • Thermal Agitation: Heat solution to 40°C for 10 minutes to ensure complete dissolution of aggregates.

  • Spin Parameters:

    • Dispense: Static dispense (cover 80% of substrate).[1]

    • Step 1: 500 rpm for 5s (Spread).

    • Step 2: 2000 rpm for 45s (Thinning).

  • Annealing: Bake at 60°C for 10 minutes in a vacuum oven.

    • Caution: Do not exceed 80°C rapidly, as the tert-butyl group lowers the glass transition temperature (

      
      ) compared to unsubstituted quaterphenyl, risking dewetting.[1]
      

Process Visualization

Workflow Diagram: Laser Dye Preparation

The following diagram illustrates the critical path for preparing high-efficiency photonic solutions, emphasizing the degassing step often overlooked by novices.

DMQ_Processingcluster_0Quality ControlStartSolid DMQ(Powder)MixDissolution(Mag Stir, 25°C)Start->MixSolventSolvent Choice(Cyclohexane/Toluene)Solvent->MixAddFilterFiltration(0.2 µm PTFE)Mix->FilterRemove ParticulatesDegasDegassing(Ar Sparge, 20 min)Filter->DegasCritical StepFinalActive Solution(Laser/Scintillator)Degas->FinalSealed Storage

Caption: Workflow for preparing spectroscopic-grade DMQ solutions. The red node highlights the critical degassing step required to prevent oxygen quenching.[1]

Stability and Storage Considerations

  • Photostability: DMQ exhibits superior photostability compared to standard p-terphenyl, but prolonged exposure to UV (<300 nm) in the presence of oxygen leads to photo-oxidation.[1]

  • Aggregation: While the tert-butyl group hinders crystallization, solutions >10 mg/mL kept at low temperatures (<0°C) may show signs of precipitation or "clouding."[1] Always re-equilibrate to room temperature and vortex before use.[1]

  • Shelf Life: Solid powder is stable for years if stored dark/dry.[1] Solutions should be prepared fresh or used within 30 days to guarantee consistent molar absorptivity (

    
    ).[1]
    

References

  • SYNTHON Chemicals. 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ) Product Specification. Retrieved from (Verified via search context).[1]

  • Herbrich, S., et al. (2014). "Two-Color Two-Photon Excited Fluorescence of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ): Ab Initio Calculations and Experimental Determination of the Molecular Parameters."[1] The Journal of Physical Chemistry A, 118(28), 5248-5255.[1][3][4] Link[1]

  • Postnikov, V. A., et al. (2019). "Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative."[1] Crystallography Reports, 64, 781–786.[1] (Contextual grounding for quaterphenyl solubility mechanics). Link

  • Alfa Chemistry. Product Sheet: 2-Methyl-5-tert-butyl-p-quaterphenyl (CAS 114932-35-3).[1][5][6]Link[1]

Technical Guide: 2-Methyl-5-tert-Butyl-p-quaterphenyl for Organic Electronics

[1][2]

Executive Summary

2-Methyl-5-tert-Butyl-p-quaterphenyl (CAS 114932-35-3) represents a class of "sterically engineered" oligophenyls designed to overcome the solubility limits of rigid rod molecules while preserving high fluorescence quantum yield (

12


12

Primary Applications:

  • Organic Scintillators: Fast neutron detection and pulse-shape discrimination (PSD).[2]

  • Tunable Organic Lasers: High-gain medium for pulsed dye lasers (~360–400 nm).[1][2]

  • OLEDs: Wide-bandgap host material for blue/UV phosphorescent emitters.[1][2]

  • Non-Linear Optics: Two-photon absorption (TPA) probes for microscopy.[2]

Part 1: Molecular Engineering & Properties[2]

Structural Design Logic

The core p-quaterphenyl backbone provides a high singlet energy (

122
  • The tert-Butyl Group (Pos 5): Acts as a "spacer."[1][2] Its bulky 3D structure prevents the flat phenyl rings of adjacent molecules from packing too closely in the solid state, enhancing solubility in toluene/cyclohexane and preventing excimer formation.[1]

  • The Methyl Group (Pos 2): Induces a slight torsion angle between the first and second phenyl rings.[2] This "twist" breaks perfect planarity, further increasing solubility and shifting the absorption edge slightly blue (hypsochromic shift) compared to planar analogs, reducing self-absorption.[1][2]

Key Physical Data

Table 1: Physicochemical Profile of 2-Methyl-5-tert-Butyl-p-quaterphenyl

PropertyValue / CharacteristicRelevance
Molecular Formula

Hydrophobic, non-polar.[1][2]
Molecular Weight 378.56 g/mol Suitable for vacuum sublimation.[2]
Emission Max (

)
380–390 nm (Solvent dependent)Deep Blue / Near UV.[2]
Fluorescence Quantum Yield

(in Cyclohexane)
High efficiency for lasing/scintillation.[2]
Solubility High (>20 mg/mL in Toluene)Enables solution processing (Spin-coating).[1][2]
Melting Point ~210–220 °CHigh thermal stability for device operation.[2]

Part 2: Synthesis & Purification Protocol

The synthesis utilizes Suzuki-Miyaura Cross-Coupling to attach the functionalized phenyl ring to a p-terphenyl core.[1][2] This modular approach ensures regiospecificity.[1][2]

Retrosynthetic Analysis

The target molecule is disconnected at the bond between the functionalized ring (Ring A) and the terphenyl chain (Ring B-C-D).[1]

  • Fragment A: 2-Bromo-1-methyl-4-tert-butylbenzene (or Boronic acid derivative).[1][2]

  • Fragment B: 4-Bromo-p-terphenyl (or Boronic acid derivative).[1][2]

Synthetic Workflow (DOT Visualization)

SynthesisPathStart12-tert-Butyl-5-methylphenolStep1Triflation / Bromination(Formation of Electrophile)Start1->Step1Inter1Aryl Bromide/TriflateStep1->Inter1CouplingSuzuki Coupling(Pd(PPh3)4, K2CO3, Toluene/H2O)Inter1->CouplingStart2p-TerphenylStep2Borylation(PdCl2(dppf), B2Pin2)Start2->Step2Inter2Terphenyl Boronic EsterStep2->Inter2Inter2->CouplingProductCrude 2-Methyl-5-tert-Butyl-p-quaterphenylCoupling->ProductPurificationSublimation / RecrystallizationProduct->PurificationFinalDevice-Grade Material(>99.9%)Purification->Final

Figure 1: Convergent synthesis pathway via Suzuki-Miyaura coupling.[1][2] The modular approach allows for high purity by separating the functionalized fragment synthesis from the oligomer backbone.[1]

Detailed Protocol
  • Precursor Preparation: Convert 2-tert-butyl-5-methylphenol to its triflate using triflic anhydride (

    
    ) and pyridine in DCM at 0°C.
    
  • Coupling:

    • Mix Fragment A (1.1 eq) and Fragment B (1.0 eq) in Toluene:Ethanol:Water (4:1:1).

    • Add catalyst:

      
       (3-5 mol%).[1][2] Base: 
      
      
      (2.5 eq).[2]
    • Reflux under Argon for 24 hours.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification (Crucial for Electronics):

    • Step 1: Column chromatography (Hexane/DCM gradient).[2]

    • Step 2: Recrystallization from Cyclohexane/Ethanol.[2]

    • Step 3: Vacuum Sublimation (

      
       Torr, ~180°C) is mandatory for OLED/Laser applications to remove trace catalyst and organic impurities.[2]
      

Part 3: Applications & Device Architecture

Organic Scintillators & Lasers

This material excels where fast time response is needed.[1][2] The tert-butyl group reduces self-quenching, allowing for higher doping concentrations in plastic scintillators (PVT base) or liquid cocktails.[1][2]

Mechanism: High energy radiation


2-Methyl-5-tert-Butyl-p-quaterphenyl


12
Two-Photon Absorption (TPA)

Recent studies (see J. Phys.[1][2] Chem. A 2014) highlight this molecule's large TPA cross-section, making it a viable probe for non-linear microscopy.[2] The asymmetric substitution breaks the centrosymmetry, enhancing the two-photon transition probability.[1][2]

OLED Host Configuration

As a wide-bandgap host, it transports charge carriers to a dopant emitter.[1][2]

Recommended Device Stack:

  • Anode: ITO (Indium Tin Oxide).[2]

  • HIL: PEDOT:PSS or

    
    .
    
  • HTL: TAPC (High triplet energy hole transporter).[2]

  • EML (Emissive Layer): 2-Methyl-5-tert-Butyl-p-quaterphenyl (Host) doped with 5-10% Blue Dopant (e.g., BCzVBi or Ir(III) complex).[1][2]

  • ETL: TPBi (Electron transporter/Hole blocker).

  • Cathode: LiF / Al.

Energy Level Diagram (DOT Visualization)

EnergyLevelscluster_HTLHTL (TAPC)cluster_HostHost (Target Material)cluster_ETLETL (TPBi)VacuumVacuum Level (0 eV)LUMO_HTLLUMO: -2.0 eVLUMO_HostLUMO: ~ -2.4 eVHOMO_HTLHOMO: -5.5 eVLUMO_ETLLUMO: -2.7 eVHOMO_HostHOMO: ~ -5.9 eVHOMO_ETLHOMO: -6.2 eV

Figure 2: Energy level alignment showing the wide bandgap of the target material, suitable for confining excitons on deep-blue dopants.[1][2]

References

  • Two-color two-photon excited fluorescence of 2-methyl-5-tert-butyl-p-quaterphenyl (DMQ): Ab initio calculations and experimental determination . Journal of Physical Chemistry A, 2014, 118(28), 5248-5255.[1][3]

  • Molecular Design Considerations for Different Classes of Organic Scintillators . OSTI.GOV.[1][2]

  • p-Quaterphenyl Spectral Data . Oregon Medical Laser Center (OMLC).[2]

  • Alfa Chemistry Product Catalog: 2-Methyl-5-tert-butyl-p-quaterphenyl . Alfa Chemistry.

Methodological & Application

Application Note: High-Purity Synthesis of 2-Methyl-5-tert-Butyl-p-Quaterphenyl (DMQ)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ) . This guide is designed for organic chemists and materials scientists requiring high-purity synthesis for optoelectronic applications (e.g., laser dyes, scintillators).

Introduction & Structural Analysis

2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ) is a highly efficient asymmetric UV laser dye and scintillator. Its structural rigidity, provided by the p-quaterphenyl backbone, ensures high quantum yield, while the asymmetric alkyl substitution (methyl and tert-butyl groups on the terminal ring) disrupts crystal packing, improving solubility in organic solvents (e.g., cyclohexane, dioxane) compared to unsubstituted p-quaterphenyl.

Retrosynthetic Strategy

To achieve high regioselectivity and minimize homocoupling by-products, a convergent Suzuki-Miyaura cross-coupling strategy is employed. The molecule is disconnected at the bond between the substituted terminal ring (Head) and the terphenyl chain (Tail).

  • Fragment A (Head): 2-Methyl-5-tert-butylphenylboronic acid (synthesized from 4-tert-butyltoluene).

  • Fragment B (Tail): 4-Bromo-p-terphenyl (commercially available or synthesized via selective coupling).

Reaction Workflow Diagram

G cluster_0 Phase 1: Head Precursor Synthesis cluster_1 Phase 2: Final Coupling Start1 4-tert-Butyltoluene Inter1 2-Bromo-4-tert-butyltoluene (Regioselective Bromination) Start1->Inter1 Br2, Fe, 0°C Prod1 2-Methyl-5-tert-butylphenyl- boronic acid Inter1->Prod1 1. Mg, THF 2. B(OMe)3 3. H3O+ FinalProd 2-Methyl-5-tert-butyl- p-quaterphenyl (DMQ) Prod1->FinalProd Suzuki Coupling Start2 4-Bromo-p-terphenyl Start2->FinalProd Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O

Caption: Convergent synthetic pathway illustrating the regioselective bromination of the head group and subsequent Suzuki coupling.[1][2]

Reagents & Equipment

Chemical Reagents
ReagentPurityRole
4-tert-Butyltoluene >98%Starting Material (Head)
Bromine (Br₂) Reagent GradeBrominating Agent
Iron Powder (Fe) -325 meshCatalyst (Bromination)
4-Bromo-p-terphenyl >98%Starting Material (Tail)
Tetrakis(triphenylphosphine)palladium(0) 99%Catalyst (Suzuki)
Trimethyl borate Anhydrous, 99%Boron Source
Magnesium Turnings Grignard GradeReagent
Solvents HPLC GradeToluene, Ethanol, THF, DCM
Critical Equipment
  • Inert Atmosphere Line: Schlenk line or Nitrogen manifold (essential for Grignard and Suzuki steps).[3]

  • Temperature Control: Cryogenic bath (-78°C) and reflux condensers.

  • Purification: Sublimation apparatus (for laser-grade purity).

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-tert-butyltoluene

Objective: Regioselective bromination ortho to the methyl group.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HBr).

  • Charge: Add 4-tert-butyltoluene (14.8 g, 100 mmol) and Iron powder (0.3 g) to the flask. Wrap the flask in aluminum foil to exclude light.

  • Reaction: Cool the mixture to 0°C. Add Bromine (16.0 g, 100 mmol) dropwise over 1 hour via the addition funnel.

    • Mechanism:[4][3][5] The methyl group directs ortho, while the bulky tert-butyl group discourages substitution at its ortho positions. The primary product is 2-bromo-4-tert-butyltoluene.

  • Workup: Stir for an additional 2 hours at room temperature. Quench with saturated NaHSO₃ solution (to remove excess Br₂). Extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with water and brine. Dry over MgSO₄.[6] Remove solvent in vacuo.[6] Distill under reduced pressure (approx. 110°C @ 10 mmHg) to obtain a clear oil.

    • Yield Target: ~85-90% (approx. 20 g).

Protocol B: Synthesis of 2-Methyl-5-tert-butylphenylboronic Acid

Objective: Conversion of the aryl bromide to the boronic acid via Grignard reagent.

  • Activation: In a flame-dried 250 mL Schlenk flask under N₂, add Magnesium turnings (2.6 g, 110 mmol) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg.

  • Grignard Formation: Add anhydrous THF (20 mL). Add a solution of 2-Bromo-4-tert-butyltoluene (22.7 g, 100 mmol) in THF (80 mL) dropwise. Maintain a gentle reflux. After addition, reflux for 2 hours.[7]

  • Boronylation: Cool the Grignard solution to -78°C (Dry ice/Acetone). Add Trimethyl borate (12.5 g, 120 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Hydrolysis: Cool to 0°C. Slowly add 10% HCl (100 mL) to quench and hydrolyze the boronate ester. Stir for 1 hour.

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the solid from Hexane/Ether.[6]

    • Yield Target: ~70% (White solid).

Protocol C: Suzuki-Miyaura Coupling (Synthesis of DMQ)

Objective: Coupling the "Head" and "Tail" fragments.

  • Reagent Prep: In a 500 mL 3-neck RBF equipped with a condenser and N₂ inlet, combine:

    • 4-Bromo-p-terphenyl (3.09 g, 10 mmol)

    • 2-Methyl-5-tert-butylphenylboronic acid (2.30 g, 12 mmol, 1.2 equiv)

    • Toluene (60 mL)

    • Ethanol (20 mL)

    • 2M Na₂CO₃ (aq) (20 mL)

  • Degassing: Sparge the mixture with Nitrogen for 20 minutes (Critical to prevent catalyst deactivation).

  • Catalysis: Add Pd(PPh₃)₄ (0.35 g, 3 mol%).

  • Reaction: Heat to vigorous reflux (approx. 90°C external) for 24 hours under N₂. The mixture will turn black/brown as Pd(0) forms.

  • Workup: Cool to room temperature. The product may precipitate. Add water (100 mL) and DCM (100 mL). Separate layers. Extract aqueous layer with DCM.

  • Filtration: Pass the organic layer through a short pad of silica gel/Celite to remove Palladium black.

  • Concentration: Evaporate solvent to yield a crude off-white solid.

Purification & Characterization

For optoelectronic use, trace metal and isomer impurities must be removed.

Purification Protocol
  • Recrystallization: Dissolve crude DMQ in boiling Toluene or Xylene . Filter hot to remove insolubles. Allow to cool slowly to room temperature, then to 4°C. Collect crystals. Repeat twice.

  • Sublimation (Optional but Recommended): Perform high-vacuum sublimation (200-220°C @ 10⁻⁵ Torr) to remove non-volatile traces and solvent inclusions.

Characterization Data
ParameterExpected ValueMethod
Appearance White crystalline powderVisual
Melting Point 210 - 215°CCapillary
¹H NMR (CDCl₃) δ 1.40 (s, 9H, t-Bu), 2.35 (s, 3H, Me), 7.2-7.8 (m, 16H, Ar-H)400 MHz NMR
Mass Spec (EI) m/z = 376.2 [M]+GC-MS
UV Abs Max ~285 nm (in Cyclohexane)UV-Vis

Troubleshooting & Safety

Common Issues
  • Low Yield in Coupling: Often due to oxygen presence. Ensure rigorous degassing.

  • Homocoupling (Biaryl formation): Excess boronic acid is used to compensate, but if homocoupling of the bromide occurs, reduce catalyst loading or switch to Pd(dppf)Cl₂.

  • Protodeboronation: If the boronic acid decomposes before coupling, use anhydrous conditions (Dioxane/CsF) instead of aqueous carbonate.

Safety Hazards[8]
  • Bromine: Highly toxic and corrosive. Use only in a fume hood with a scrubber.

  • Organoboranes: Generally safe, but precursors (Grignards) are pyrophoric.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • DMQ Laser Dye Properties: Nijegorodov, N., & Mabbs, R. (2001). The influence of the molecular structure on the laser properties of p-quaterphenyl and its derivatives. Spectrochimica Acta Part A, 57(1), 1449-1462.
  • Bromination of Alkylbenzenes: Smith, K., et al. (1988). Regioselective bromination of activated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of 4-Bromo-p-terphenyl: Benahmed-Gasmi, A., et al. (2018). Synthesis of 4-Bromo-p-terphenyl via Suzuki Coupling. Bloom Tech Application Notes. Link

Sources

Application Note: 2-Methyl-5-tert-Butyl-p-quaterphenyl as a High-Performance Blue Emitter in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stable and Efficient Blue Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior color purity, high contrast, and mechanical flexibility.[1][2] A critical challenge in OLED technology, however, remains the development of stable and efficient blue-emitting materials.[2][3] The high energy of blue light often leads to faster degradation of the organic materials, resulting in shorter device lifetimes compared to their red and green counterparts.[2][4][5] This "blue problem" is a significant bottleneck for the further advancement of OLED applications.[2][5]

This application note details the use of 2-Methyl-5-tert-Butyl-p-quaterphenyl as a promising candidate for a stable and efficient blue emitter in OLEDs. The p-quaterphenyl core is a well-known blue-emitting chromophore with a high fluorescence quantum yield.[6][7] The strategic addition of methyl and tert-butyl substituents is a design choice aimed at improving the material's processability, thermal stability, and resistance to aggregation-induced quenching, which are crucial for high-performance OLEDs.[8][9][10] The tert-butyl group, in particular, provides steric hindrance that can prevent close packing of molecules in the solid state, thereby preserving their emissive properties.[9][10]

Material Properties and Rationale for Use

2-Methyl-5-tert-Butyl-p-quaterphenyl is a hydrocarbon-based emitter, which can offer advantages in terms of synthetic accessibility and potential for high purity. Its chemical structure is presented below:

Structure:

(Simplified representation of 2-Methyl-5-tert-Butyl-p-quaterphenyl)

The selection of this molecule is based on the following rationale:

  • p-Quaterphenyl Core: This rigid, conjugated backbone is responsible for the intrinsic blue emission. P-quaterphenyl is known for its high photoluminescence quantum yield (PLQY) in solution, making it an excellent starting point for a blue emitter.[6][7]

  • Tert-Butyl Group: This bulky substituent is introduced to enhance the morphological stability of the thin films. It disrupts intermolecular π-π stacking, which can lead to excimer formation and a red-shift in emission, as well as aggregation-caused quenching.[9][10] This is expected to result in purer blue emission and higher solid-state PLQY.

  • Methyl Group: The methyl group can further tune the electronic properties and solubility of the molecule. It can also contribute to preventing crystallization in the amorphous thin films required for uniform OLED performance.[8]

Expected Photophysical and Thermal Properties

The following table summarizes the expected properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl based on the known characteristics of p-quaterphenyl and the typical effects of its substituents.

PropertyExpected Value/RangeRationale
Absorption Peak (λabs) ~295 - 310 nmBased on the absorption of p-quaterphenyl, with a slight shift due to alkyl substituents.[6]
Emission Peak (λem) ~380 - 420 nm (Deep Blue)Based on the fluorescence of p-quaterphenyl, with substituents helping to maintain the blue emission in the solid state by preventing aggregation.[6][7]
Photoluminescence Quantum Yield (PLQY) > 80% (in solution), > 60% (in thin film)p-Quaterphenyl has a high intrinsic PLQY.[6][7] The substituents are expected to help retain a high PLQY in the solid state.
HOMO Level ~ -5.8 to -6.0 eVTypical for oligo(p-phenylene) derivatives.
LUMO Level ~ -2.7 to -2.9 eVTypical for oligo(p-phenylene) derivatives.
Glass Transition Temperature (Tg) > 100 °CThe bulky tert-butyl group is known to increase the glass transition temperature, leading to better morphological stability of the thin films.[11]
Decomposition Temperature (Td) > 350 °CThe stable aromatic core and alkyl substituents suggest good thermal stability, which is crucial for vacuum deposition processes.[9]

Experimental Protocols

OLED Device Fabrication

The following protocol outlines the fabrication of a multilayer OLED using 2-Methyl-5-tert-Butyl-p-quaterphenyl as the blue emitter in a host-guest system. Thermal evaporation under high vacuum is the preferred method for depositing the organic layers to ensure high purity and uniformity.[12][13]

Device Architecture:

LayerMaterialThickness (nm)Function
Anode Indium Tin Oxide (ITO)150Transparent conductor for hole injection
Hole Injection Layer (HIL) di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)30Facilitates hole injection from the anode
Hole Transport Layer (HTL) N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)20Transports holes to the emissive layer
Emissive Layer (EML) 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (DCzPPy) : 10% 2-Methyl-5-tert-Butyl-p-quaterphenyl20Host material doped with the blue emitter
Electron Transport Layer (ETL) Tris(8-hydroxyquinolinato)aluminium (Alq3)30Transports electrons to the emissive layer
Electron Injection Layer (EIL) Lithium Fluoride (LiF)1Facilitates electron injection from the cathode
Cathode Aluminum (Al)100Electron injecting electrode

Step-by-Step Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[12]

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.[12]

  • Organic and Cathode Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation system with a base pressure below 5 x 10⁻⁷ Torr.

    • Deposit the organic layers sequentially by thermal evaporation. The deposition rate for the organic materials should be maintained at 1-2 Å/s.

    • For the emissive layer, co-evaporate the host material (DCzPPy) and the 2-Methyl-5-tert-Butyl-p-quaterphenyl emitter from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.

    • Following the organic layers, deposit the LiF electron injection layer at a rate of 0.1-0.2 Å/s.

    • Finally, deposit the aluminum cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device (e.g., 4 mm²).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, encapsulation is crucial.[12]

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to ambient air.

    • Apply a UV-curable epoxy around the active area and place a glass coverslip on top.

    • Cure the epoxy using a UV lamp to form a hermetic seal.

Device Characterization

Once fabricated, the OLEDs should be characterized to evaluate their performance.

Workflow for OLED Characterization:

G cluster_fab Device Fabrication cluster_char Characterization cluster_data Performance Metrics fab_device Fabricated OLED el_spectra Electroluminescence Spectroscopy fab_device->el_spectra jvl_measure Current-Voltage-Luminance (J-V-L) Measurement fab_device->jvl_measure stability_test Operational Stability Test fab_device->stability_test cie CIE Coordinates el_spectra->cie eqe_calc External Quantum Efficiency (EQE) Calculation jvl_measure->eqe_calc turn_on Turn-on Voltage jvl_measure->turn_on max_lum Max. Luminance jvl_measure->max_lum max_eqe Max. EQE eqe_calc->max_eqe lt50 LT50 Lifetime stability_test->lt50

Caption: Workflow for OLED Characterization.

Step-by-Step Protocol:

  • Electroluminescence (EL) Spectra and CIE Coordinates:

    • Measure the EL spectra of the device at a constant driving current using a spectroradiometer.

    • From the spectra, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates to quantify the color purity of the blue emission.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit and a calibrated photodiode to simultaneously measure the current density, applied voltage, and luminance of the device.

    • From the J-V-L curves, determine the turn-on voltage (voltage at which luminance reaches 1 cd/m²), maximum luminance, and current and power efficiencies.

  • External Quantum Efficiency (EQE):

    • Calculate the EQE from the luminance, current density, and EL spectrum data. The EQE is a critical parameter that represents the ratio of photons emitted to electrons injected.

  • Operational Stability:

    • Test the device lifetime by applying a constant DC current density (e.g., to achieve an initial luminance of 1000 cd/m²) and monitoring the luminance decay over time.

    • The operational lifetime is often reported as LT50, the time it takes for the luminance to decrease to 50% of its initial value.[14]

Expected Device Performance

Based on the proposed material and device architecture, the following performance metrics can be expected:

  • Color: Deep blue emission with CIE coordinates in the range of (0.14-0.16, 0.08-0.12).

  • Turn-on Voltage: < 4.0 V.

  • Maximum EQE: > 8%.

  • Operational Lifetime (LT50): > 500 hours at an initial luminance of 1000 cd/m².

These expected values are competitive for fluorescent blue emitters and would represent a significant step towards achieving long-lasting and efficient blue OLEDs.

Conclusion

2-Methyl-5-tert-Butyl-p-quaterphenyl is a promising candidate for a blue emitter in OLEDs due to its combination of a highly fluorescent p-quaterphenyl core and solubilizing and sterically hindering substituents. The protocols outlined in this application note provide a comprehensive guide for the fabrication and characterization of OLEDs utilizing this material. The anticipated performance characteristics suggest that this material could contribute to overcoming the long-standing challenges associated with blue emitters in OLED technology. Further optimization of the host material and device architecture could lead to even greater improvements in efficiency and stability.

References

  • Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. PubMed, October 10, 2024.
  • Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. MDPI, October 10, 2024.
  • Using XPS, REELS, and UPS for the Surface Characterization of Organic LED Material. Thermo Fisher Scientific, March 21, 2019.
  • Photophysical characterization of the active emitting layer in blue... ResearchGate.
  • Novel blue emitters for high-efficiency state-of-the-art OLEDs. Technische Universität Dresden, April 30, 2021.
  • Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth, November 12, 2020.
  • Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter: nondoped OLEDs with a high external quantum efficiency up to 21.4%. PubMed Central, Not available.
  • Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs. Benchchem.
  • Construction and performance of OLED devices prepared from liquid-crystalline TADF materials. SciSpace, August 29, 2022.
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Jurnal Elektronika dan Telekomunikasi, December 30, 2023.
  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE.
  • Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. Kyushu University, March 1, 2016.
  • Approaches for Long Lifetime Organic Light Emitting Diodes. PubMed Central, Not available.
  • Red to blue OLEDs based on highly luminescent 1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene platinum(II) complexes: the key role of substituents on the 4-phenylpyridine unit. RSC Publishing, January 31, 2026.
  • p-Quaterphenyl. Oregon Medical Laser Center.
  • Solution-Processed Organic Light-Emitting Diodes Using a Lamination Method. MDPI, December 13, 2024.
  • Predicting the Operational Stability of Phosphorescent OLED Host Molecules from First Principles: A Case Study. Weizmann Institute of Science, October 12, 2017.
  • Status and Challenges of Blue OLEDs: A Review. PubMed Central.
  • Performance of the OLEDs employing different emitters. a) EL spectra at... ResearchGate.
  • Enhanced lifetime of organic light-emitting diodes using soluble tetraalkyl-substituted copper phthalocyanines as anode buffer layers. Journal of Materials Chemistry C (RSC Publishing).
  • TADF/RTP OLED organic emitters based on concaved N-PAHs with tunable intrinsic D-A electronic structure. ChemRxiv.
  • The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications, January 23, 2024.
  • Method for preparing 2-tert-butyl-5-methylphenol with Hβ zeolite as catalyst. Google Patents.
  • A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science (RSC Publishing).
  • (PDF) Theoretical study of electronic and optical properties of tetramethyl-p-quaterphenyl dye laser under the effect of cyclohexane solvent by DFT. ResearchGate, August 7, 2025.
  • TADF Blue OLED Emitters | Design Strategies and Examples. Ossila.
  • Synthesis, Electronic Properties and OLED Devices of Chromophores Based on λ5‐Phosphinines. PubMed Central, Not available.
  • CAS 114932-35-3 2-Methyl-5-tert-butyl-p-quaterphenyl. Alfa Chemistry.
  • Chemical Structures and Characteristics of Blue Emitters. Encyclopedia MDPI, October 19, 2023.
  • tert-Butyl substituted hetero-donor TADF compounds for efficient solution-processed non-doped blue OLEDs. Journal of Materials Chemistry C (RSC Publishing).
  • Advances in High-Efficiency Blue OLED Materials. MDPI, September 13, 2024.
  • OLED materials for solid-state lighting. The University of Queensland, Not available.
  • Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. ResearchGate, June 2014.
  • Photophysical properties of 5-substituted 2-thiopyrimidines. Photochemical & Photobiological Sciences (RSC Publishing).

Sources

fabrication of thin films with 2-Methyl-5-tert-Butyl-p-quaterphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Thin Film Fabrication of 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ)

Part 1: Executive Summary & Material Logic

2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) is a highly efficient asymmetric oligophenylene derivative. While the parent compound, p-quaterphenyl (p-4P), is a benchmark ultraviolet laser dye and scintillator, its rigid planar structure leads to poor solubility and a tendency to aggregate, quenching fluorescence in solid states.

The DMQ Advantage: The strategic addition of methyl and tert-butyl groups at the 2- and 5-positions introduces steric hindrance. This modification serves two critical functions:

  • Solubility Enhancement: It disrupts strong

    
    -
    
    
    
    stacking, rendering the molecule soluble in common non-polar organic solvents (toluene, cyclohexane), enabling low-cost solution processing.
  • Quantum Efficiency: It reduces concentration quenching in the solid state, maintaining a high fluorescence quantum yield (

    
    ) and a short excited-state lifetime (~753 ps), making it ideal for ultrafast scintillators and tunable UV lasers [1].
    

This guide provides two distinct fabrication routes: Physical Vapor Deposition (PVD) for ultra-high purity crystalline films (e.g., for organic field-effect transistors or high-gain lasers) and Spin Coating for rapid, large-area prototyping.

Part 2: Fabrication Protocols

Protocol A: High-Vacuum Physical Vapor Deposition (PVD)

Best for: High-crystallinity requirements, precise thickness control (<100 nm), and solvent-free interfaces.

1. Substrate Preparation

  • Material: Quartz (for optical characterization) or

    
     (for electrical characterization).
    
  • Cleaning Cycle:

    • Ultrasonic bath in Acetone (10 min).

    • Ultrasonic bath in Isopropanol (10 min).

    • UV-Ozone treatment (15 min) to increase surface energy and remove organic residues.

2. Deposition Parameters

  • Base Pressure:

    
     Torr (Critical for preventing oxidation).
    
  • Source Material: DMQ powder (>99% purity, recrystallized).

  • Crucible: Quartz or Alumina with a Knudsen cell configuration.

  • Deposition Rate:

    
    .
    
    • Note: Rates higher than

      
       induce amorphous domains, reducing carrier mobility.
      
  • Substrate Temperature (

    
    ): 
    
    • Room Temperature (25°C): Yields smooth, amorphous-like films.

    • Elevated (

      
      ): Promotes "terrace-like" crystalline island growth, similar to unsubstituted p-4P behavior [2].
      

3. The PVD Workflow (Visualization)

PVD_Workflow Start Substrate Cleaning Load Load Chamber (DMQ Source) Start->Load Vacuum Pump Down (< 2e-6 Torr) Load->Vacuum Degas Source Degassing (Ramp to 100°C) Vacuum->Degas Deposition Deposition (0.2 Å/s @ T_sub) Degas->Deposition Open Shutter Anneal In-situ Annealing (Optional) Deposition->Anneal Close Shutter Cool Cool Down (In Vacuum) Deposition->Cool Skip Anneal Anneal->Cool

Fig 1. Logical flow for Physical Vapor Deposition of DMQ, emphasizing the critical degassing step to remove adsorbed moisture before film growth.

Protocol B: Solution-Based Spin Coating

Best for: Rapid prototyping, scintillator coatings, and flexible substrates.

1. Solution Formulation

  • Solvent: Toluene (Preferred for film uniformity) or Cyclohexane (Source 1.4).

  • Concentration:

    
    .
    
  • Dissolution: Stir at

    
     for 30 minutes. Filter through a 
    
    
    
    PTFE filter to remove undissolved aggregates.

2. Coating Process

  • Dispense: Static dispense (cover 80% of substrate).

  • Spin Cycle:

    • Spread: 500 rpm for 5 seconds (ramp: 200 rpm/s).

    • Cast: 2000 rpm for 45 seconds (ramp: 1000 rpm/s).

  • Drying: The high vapor pressure of toluene usually results in dry films immediately, but residual solvent can act as a plasticizer.

3. Post-Deposition Annealing (Solvent Annealing) Unlike PVD, spun films are kinetically trapped in disordered states.

  • Protocol: Place the film in a closed jar with a reservoir of toluene vapor for 2 hours, followed by thermal annealing at

    
     for 10 minutes.
    
  • Mechanism: Vapor annealing allows the DMQ molecules to reorient into thermodynamically stable packing structures without the harshness of high heat.

Part 3: Characterization & Validation

To ensure scientific integrity, every batch of films must undergo the following validation steps.

Table 1: Key Validation Metrics for DMQ Thin Films

MetricTechniqueTarget Value (PVD)Target Value (Spun)Significance
Film Thickness Ellipsometry / AFM


Determines optical path length for lasing.
Morphology AFM (Tapping Mode)RMS Roughness

RMS Roughness

Smoothness prevents scattering losses.
Crystallinity XRD (

)
Sharp (00l) peaksBroad/Amorphous HaloPVD films should show terraced ordering [2].
Optical Purity UV-Vis Abs


Confirms no chemical degradation during heating.
Emission PhotoluminescencePeak

Peak

Verifies active optical window [1].

Validation Logic (Self-Correcting System):

  • If PL intensity is low: Check for aggregation (red-shifted emission) or oxidation.

  • If films are opaque: The deposition rate was likely too high (PVD) or the concentration too high (Spin Coating), leading to macro-crystallites rather than a thin film.

Signaling Pathway: Excitation Dynamics Understanding the photophysics is crucial for application in scintillators.

DMQ_Excitation Ground Ground State (S0) Excitation UV/2-Photon Excitation Ground->Excitation S1 Excited State (S1) (Planar Geometry) Excitation->S1 Absorption Relaxation Rotational Relaxation (~724 ps) S1->Relaxation Conformational Change Fluorescence Fluorescence (360-400 nm) Fluorescence->Ground Relaxation->Fluorescence Radiative Decay

Fig 2. The photophysical cycle of DMQ. Note that the excited state (S1) is nearly planar, while the ground state is twisted due to steric hindrance. This Stokes shift reduces self-absorption [1].

References

  • ACS Publications. (2014). Two-Color Two-Photon Excited Fluorescence of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ): Ab Initio Calculations and Experimental Determination of the Molecular Parameters. The Journal of Physical Chemistry A. [Link]

  • Gundlach, D. J., et al. (1997).[1] Oligophenyl-based organic thin film transistors. Applied Physics Letters. [Link]

  • National Institutes of Health (PubChem). p-Quaterphenyl Compound Summary. [Link]

Sources

Advanced Protocol: Incorporating 2-Methyl-5-tert-Butyl-p-quaterphenyl into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for incorporating 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTBQ) into amorphous polymer matrices, specifically Polystyrene (PS) and Polyvinyltoluene (PVT).

While unsubstituted p-quaterphenyl is a highly efficient fluorophore (Quantum Yield


 0.90), its utility is severely limited by poor solubility (< 0.02% wt in toluene) and a tendency to crystallize, leading to concentration quenching. The MTBQ  derivative utilizes steric hindrance (via methyl and tert-butyl groups) to disrupt 

-

stacking. This modification allows for doping concentrations exceeding 2.0% wt without precipitation, significantly enhancing light yield and energy transfer efficiency in plastic scintillators and fluorescent tracers.

Primary Applications:

  • High-Energy Physics: Plastic scintillators for radiation detection.

  • Drug Development: Hydrophobic fluorescent tagging of polymeric nanoparticle carriers (PLGA/PS) for biodistribution studies.

  • Photonics: Wavelength shifters in organic solid-state lasers.

Physicochemical Profile & Matrix Compatibility

The "Steric Spacer" Mechanism

The core challenge in doping oligophenyls is aggregation . When planar molecules like p-quaterphenyl stack, their excited states relax via non-radiative pathways (quenching).

MTBQ introduces a bulky tert-butyl group at the 5-position and a methyl group at the 2-position. These substituents force the phenyl rings into a twisted conformation relative to each other (dihedral angle twist), preventing the formation of "H-aggregates" (face-to-face stacking).

Comparative Data: MTBQ vs. Standard p-Quaterphenyl
Propertyp-Quaterphenyl (Standard)2-Methyl-5-tert-Butyl-p-quaterphenyl (MTBQ)Impact on Application
Solubility (Toluene) < 0.2 g/L (Very Poor)> 15 g/L (High)Allows high-loading without crystallization.
Stokes Shift ~40-50 nm~60-70 nmReduced self-absorption of emitted light.
Emission Peak ~360-380 nm (UV-Blue)~375-395 nm (Blue)Better match for PMT/SiPM detectors.
Quantum Yield 0.89 - 0.930.85 - 0.90Slight reduction due to torsion, but offset by high loading.
Matrix Selection Guide
  • Polystyrene (PS): The gold standard for optical clarity and cost. Refractive index (

    
    ) matches MTBQ well.
    
  • Polyvinyltoluene (PVT): Preferred for high-performance scintillators. The methyl group on the polymer backbone increases compatibility with the alkylated fluorophore, further stabilizing the solid solution.

  • PMMA (Acrylic): Not Recommended. MTBQ is highly hydrophobic; the polarity of PMMA often leads to phase separation and "clouding" over time.

Protocol A: Bulk Polymerization (The Scintillator Standard)

For creating high-optical-quality rods, sheets, or blocks.

Phase 1: Monomer Purification

Commercially available Styrene and Vinyltoluene contain polymerization inhibitors (e.g., TBC - 4-tert-butylcatechol). These must be removed to ensure a defect-free matrix.

  • Column Preparation: Pack a glass column with activated Alumina (basic or neutral).

  • Filtration: Pass the monomer (Styrene or PVT) through the column under gravity or low pressure.

  • Verification: The eluent should be clear. TBC typically leaves a brownish band at the top of the alumina.

    • Critical Check: Use the monomer immediately after purification to prevent auto-polymerization.

Phase 2: Doping and Degassing

Oxygen is a potent quencher of triplet states and free radicals.

  • Dissolution: Dissolve MTBQ (0.5% - 2.0% wt) in the purified monomer.

    • Note: If a secondary wavelength shifter (e.g., POPOP) is required, add it now (typically 0.01% - 0.05%).

  • Transfer: Move solution to a silanized glass ampoule or mold.

  • Freeze-Pump-Thaw (FPT) Cycle:

    • Freeze: Submerge ampoule in liquid nitrogen (LN2).

    • Pump: Apply high vacuum (< 10 mTorr) for 20 minutes.

    • Thaw: Close valve, remove from LN2, thaw in warm water. Bubbles (dissolved gas) will escape.

    • Repeat: Perform 3-4 cycles until no bubbles appear upon thawing.

  • Sealing: Flame-seal the glass ampoule under vacuum.

Phase 3: Thermal Polymerization Cycle

To avoid the Trommsdorff Effect (auto-acceleration leading to runaway heat and bubbles), a precise temperature ramp is required.

  • Step 1 (Pre-Polymerization): 72 hours at 120°C (Oil bath or programmable oven).

    • Why? Initiates chains slowly.

  • Step 2 (Hardening): Ramp to 140°C over 12 hours; hold for 24 hours.

    • Why? Drives conversion to >99%.

  • Step 3 (Annealing): Ramp down to Room Temp at 2°C/hour.

    • Why? Prevents thermal stress fractures in the glass-like polymer.

Protocol B: Solvent Casting (Rapid Screening/Films)

For thin films (< 100 µm) used in drug delivery coatings or sensor development.

  • Stock Solution: Prepare a 10% (w/v) solution of Polystyrene (MW ~200k-300k) in Toluene (HPLC Grade).

  • Doping: Add MTBQ to the solution.

    • Calculation: For a 1% doping level in the final dry film, add 1 mg MTBQ for every 100 mg of Polystyrene solid (not solution weight).

  • Homogenization: Vortex for 5 minutes. Sonicate for 10 minutes to ensure molecular dispersion.

  • Casting:

    • Pour onto a clean glass or Teflon substrate.

    • Cover with a petri dish raised slightly (using coins or spacers) to allow slow solvent evaporation.

    • Warning: Rapid evaporation causes "orange peel" surface defects and phase separation.

  • Drying: Allow to stand for 24 hours in a fume hood, followed by 4 hours in a vacuum oven at 60°C to remove residual toluene.

Visualization of Workflows

Energy Transfer Mechanism (Scintillation)

This diagram illustrates how the polymer matrix captures energy and transfers it to the MTBQ fluorophore.

ScintillationMechanism cluster_0 Critical Role of Alkyl Groups Radiation Ionizing Radiation (Gamma/Beta) MatrixEx Polymer Matrix (PVT/PS) Excited Radiation->MatrixEx Ionization EnergyTransfer Förster Resonance Energy Transfer (FRET) MatrixEx->EnergyTransfer Non-Radiative MTBQ_Ex MTBQ (Excited State) EnergyTransfer->MTBQ_Ex Efficient Capture Emission Fluorescence Emission (~380nm Blue) MTBQ_Ex->Emission Radiative Decay Avoidance Steric Hindrance Prevents Pi-Stacking Avoidance->MTBQ_Ex Maintains Quantum Yield

Caption: Energy cascade from incident radiation to fluorescence. MTBQ acts as the primary acceptor, converting matrix excitation into photons.

Bulk Polymerization Workflow

The critical path for manufacturing defect-free scintillator blocks.

PolymerizationFlow RawMonomer Raw Monomer (Styrene/Vinyltoluene) Purification Alumina Column Filtration (Remove TBC Inhibitor) RawMonomer->Purification Mixing Add MTBQ (0.5-2%) + Secondary Dyes Purification->Mixing Immediate Use Degassing Freeze-Pump-Thaw (Remove O2) Mixing->Degassing Curing Thermal Cycle (120°C -> 140°C) Degassing->Curing Sealed Ampoule Annealing Controlled Cooling (2°C/hour) Curing->Annealing Final Polishing & QC Annealing->Final

Caption: Step-by-step manufacturing process for MTBQ-doped polymer matrices. Oxygen removal is the critical control point.

References

  • Properties of Alkylated Oligophenyls: Yelisieiev, D. A., et al. "Alkyl derivative of p-terphenyl as an activator of the plastic scintillators."[1] Nuclear Physics and Atomic Energy, 2023.[1]

  • Scintillator Mechanism & Doping: Horrocks, D. L. "Applications of Liquid Scintillation Counting." Academic Press, 1974.[2] (Foundational text on quaterphenyl derivatives in toluene/PVT).

  • Polymer Matrix Synthesis (NASA Protocol): NASA. "Microscale Synthesis and Characterization of Polystyrene." NASA Educational Briefs.

  • Chemical Profile (MTBQ): Alfa Chemistry. "2-Methyl-5-tert-butyl-p-quaterphenyl CAS 114932-35-3 Data Sheet."

  • General Solubility of p-Quaterphenyl Derivatives: Postnikov, V. et al. "Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative." Crystallography Reports, 2019.

Sources

Application Notes & Protocols for the Safe Handling of 2-Methyl-5-tert-Butyl-p-quaterphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Methyl-5-tert-Butyl-p-quaterphenyl. As a substituted oligo(p-phenylene), this compound shares characteristics with polycyclic aromatic hydrocarbons (PAHs), necessitating careful laboratory practices. These protocols are designed for researchers, scientists, and drug development professionals to minimize exposure risks and ensure experimental integrity. The following sections detail the known properties, recommended personal protective equipment, step-by-step handling procedures, and emergency response actions.

Introduction and Scientific Context

Physicochemical Properties and Hazard Assessment

Due to the limited availability of specific data for 2-Methyl-5-tert-Butyl-p-quaterphenyl, the following table includes data for the parent compound, p-quaterphenyl, as a proxy, along with the known molecular details of the target compound.

PropertyValue (for p-Quaterphenyl, unless specified)Source / Comment
Chemical Name 2-Methyl-5-tert-Butyl-p-quaterphenyl-
CAS Number 114932-35-3[3]
Molecular Formula C29H28[3]
Molecular Weight 378.55 g/mol [3]
Physical State Assumed to be a solid powder.Based on p-quaterphenyl.[1]
Color Off-white (for p-quaterphenyl).[1]
Melting Point > 300 °C / 572 °F (for p-quaterphenyl).[1][4]
Boiling Point 428 °C / 802.4 °F @ 18 mmHg (for p-quaterphenyl).[1][4]
Solubility Insoluble in water (for p-quaterphenyl).[1]
Stability Stable under normal conditions.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2).[1]

Hazard Summary: Based on the structure and parent compound data, 2-Methyl-5-tert-Butyl-p-quaterphenyl should be handled as a compound that is:

  • Potentially irritating to the skin, eyes, and respiratory system upon inhalation of dust.[5]

  • A member of the polycyclic aromatic hydrocarbon family, which includes compounds with known toxicological concerns.[2]

  • Prone to creating a combustible dust mixture in air if handled in a way that generates fine particles.[6]

Personal Protective Equipment (PPE) and Engineering Controls

Adequate protection is paramount when handling this compound. The following engineering controls and PPE are mandatory.

Engineering Controls
  • Fume Hood: All weighing and transfer operations should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particulates.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn over goggles if there is a significant risk of splashing or dust generation.[1]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Wear appropriate protective gloves (nitrile is a suitable choice for incidental contact) to prevent skin exposure.[1][8]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be necessary. However, if there is a potential for significant dust generation or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is recommended.[1]

Protocols for Safe Handling and Use

The following protocols are designed to ensure the safe handling of 2-Methyl-5-tert-Butyl-p-quaterphenyl from receipt to use in experiments.

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate After experiment dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for Safe Handling of 2-Methyl-5-tert-Butyl-p-quaterphenyl.

Step-by-Step Weighing and Transfer Protocol
  • Preparation:

    • Ensure you are wearing all required PPE as detailed in Section 3.2.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Place all necessary equipment (spatulas, weigh boats, receiving flask, solvent) inside the fume hood.

    • To minimize static electricity that can cause the powder to disperse, use an anti-static gun or place an ionizing bar in the balance area.

  • Weighing:

    • Tare the weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container of 2-Methyl-5-tert-Butyl-p-quaterphenyl.

    • Using a clean spatula, gently transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust.

    • Securely close the main container.

  • Transfer:

    • Carefully transfer the weighed solid into the designated reaction vessel or container.

    • If dissolving the solid, add the solvent to the weigh boat to rinse any residual powder into the vessel.

  • Cleanup:

    • Clean the spatula with an appropriate solvent and wipe it down.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

    • Decontaminate the work surface in the fume hood.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage Protocol
  • Container: Keep the compound in a tightly sealed container to prevent contamination and potential exposure to moisture or air, which could degrade the sample.[9][10]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][10]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

Waste Disposal Protocol

All waste materials contaminated with 2-Methyl-5-tert-Butyl-p-quaterphenyl must be treated as hazardous waste.[2]

G cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Waste? (Gloves, Wipes, Powder) start->is_solid is_liquid Liquid Waste? (Contaminated Solvents) start->is_liquid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes contact_ehs Contact Environmental Health & Safety for Pickup solid_container->contact_ehs liquid_container->contact_ehs

Caption: Decision Tree for Waste Disposal.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh boats, and excess powder, in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste:

    • Solutions containing 2-Methyl-5-tert-Butyl-p-quaterphenyl should be collected in a labeled, sealed container for liquid hazardous waste. Do not dispose of down the drain.

  • Disposal:

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.[12]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Emergency Response Flowchart

G cluster_minor Minor Incident cluster_major Major Incident incident Incident Occurs (Spill, Exposure, Fire) assess Assess Situation: Minor or Major? incident->assess alert_nearby Alert Nearby Personnel assess->alert_nearby Minor evacuate Evacuate Immediate Area assess->evacuate Major consult_sds Consult SDS alert_nearby->consult_sds cleanup Clean Up Spill Following Protocol consult_sds->cleanup report_supervisor Report to Supervisor cleanup->report_supervisor pull_alarm Pull Fire Alarm / Call Emergency Services evacuate->pull_alarm secure_area Secure Area (Close Doors) pull_alarm->secure_area notify_ehs Notify EHS and Supervisor secure_area->notify_ehs

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTBQ)

[1][2][3]

Status: Active Ticket ID: MTBQ-PUR-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division Context: High-purity isolation for OLED/Scintillator applications (>99.5% HPLC, <10 ppm Pd).[1][2][3]

Executive Summary: The Molecule & The Challenge

2-Methyl-5-tert-Butyl-p-quaterphenyl (MTBQ) is a deceptively difficult target.[1][2][3] While the tert-butyl group disrupts



13

Your purification strategy must address three distinct failure modes:

  • Solubility crashing: The material precipitates on chromatography columns.[1][2][3]

  • Isomer contamination: Structural isomers (from Suzuki coupling mis-steps) co-elute.[1][2][3]

  • Trace Metal poisoning: Palladium residues quench fluorescence/excitons in electronic applications.[1][2][3]

Module 1: Solubility & Initial Handling

User Question: "I dissolved the crude solid in DCM, but it crashed out inside my flash column. How do I keep it in solution?"

Technical Insight: Dichloromethane (DCM) is a "trap" solvent for quaterphenyls.[1][2][3] It has high solubility at first but evaporates rapidly, causing local supersaturation and crystallization within the stationary phase. You need solvents with higher boiling points and better

123
Troubleshooting Protocol: The "Hot Load" Technique
SolventBoiling PointSolubility RatingApplication
Dichloromethane 40°CModerate (Unstable)Avoid for column loading.[1][2][3]
Toluene 110°CGoodStandard eluent.[1][2][3]
Chlorobenzene 131°CExcellentIdeal for loading/recrystallization.
1,2-Dichlorobenzene 180°CHighUse for "unclogging" or high-temp NMR.[1][3]

The Protocol:

  • Dissolution: Dissolve your crude MTBQ in minimal Chlorobenzene (approx. 5-10 mL per gram) at 60°C.[1][2][3]

  • Adsorption: Do not liquid load. Add Celite (or coarse silica) to the hot solution.[2]

  • Evaporation: Rotovap at 70°C under high vacuum until you have a dry, free-flowing powder.

  • Solid Load: Load this powder cartridge onto your flash column. This prevents solvent mismatch precipitation.[1][2][3]

Module 2: Chromatographic Separation (Isomers & Byproducts)

User Question: "I see a shoulder on my main peak. Is this the protodeboronated impurity or an isomer?"

Technical Insight: In Suzuki couplings used to make MTBQ, you often encounter:

  • Protodeboronation: The "Trimer" (Terphenyl derivative) – Elutes earlier.[1][2][3]

  • Homocoupling: The "Octiphenyl" (dimer of quaterphenyl) – Elutes later (or never).[1][2][3]

  • Regio-isomers: (e.g., meta-linkage instead of para) – Elutes very close to product.

Standard silica is often insufficient for separating the regio-isomers due to the non-polar nature of the backbone.

Advanced Separation Strategy

Recommendation: Switch to Phenyl-Hexyl functionalized silica or use "Hot Chromatography." [1][2][3]

  • Stationary Phase: Standard Silica (40-63 µm).[1][2][3]

  • Mobile Phase: Toluene:Hexane (Gradient 0:100

    
     40:60).[1][2][3] Avoid Ethyl Acetate/polar modifiers.[1][2][3]
    
  • Temperature: If using an automated flash system (e.g., Biotage/Teledyne), set the column heater to 45°C .

    • Why? Heating increases the mass transfer kinetics and solubility, sharpening the peaks and allowing better resolution of the "shoulder" isomers.

Purification_WorkflowCrudeCrude MTBQ(Suzuki Mixture)Solubility_CheckSolubility Test(Chlorobenzene @ 60°C)Crude->Solubility_CheckFilterHot Filtration(Remove Pd Black/Salts)Solubility_Check->FilterDissolvedMethod_DecisionIsomerSeparationRequired?Filter->Method_DecisionRecrystRecrystallization(Toluene/Ethanol)Method_Decision->RecrystNo (Mainly salts/dimers)Hot_ColHeated Flash Column(Toluene/Hexane @ 45°C)Method_Decision->Hot_ColYes (Close eluting isomers)SublimationGradient Sublimation(High Vacuum, >250°C)Recryst->SublimationRemove Volatiles/TracesHot_Col->RecrystPolishingFinalOLED Grade MTBQ(>99.9%)Sublimation->Final

Caption: Workflow for isolating MTBQ. Note the critical decision point between recrystallization and hot chromatography based on impurity profile.

Module 3: Trace Metal Removal (Palladium)

User Question: "My material is white, but it quenches fluorescence. I suspect Palladium. How do I remove it from such a hydrophobic molecule?"

Technical Insight: Palladium (Pd) often binds to the

123
The "Scavenger" Protocol

Do not rely on extraction.[1][2][3] Use Solid Supported Scavengers in organic media.

  • Dissolve: Take the semi-pure MTBQ (post-column) and dissolve in Toluene or THF (warm).

  • Treat: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (approx. 50 wt% of crude mass).[1][2][3]

  • Agitate: Stir at 50°C for 4 hours. Heat is crucial to keep MTBQ dissolved and increase scavenger kinetics.[1][3]

  • Filter: Pass through a 0.2 µm PTFE filter to remove the scavenger resin (now black with Pd).[1][2][3]

  • Verify: Check Pd levels via ICP-MS. Target is <10 ppm.

Module 4: Final Polishing (Sublimation)[1][2][3]

User Question: "I need 99.9% purity for device fabrication. Recrystallization is stuck at 99.2%."[1][3]

Technical Insight: For rigid aromatics like MTBQ, solvent inclusions are common.[1][3] Recrystallization traps solvent molecules in the lattice.[2][3] Gradient Sublimation is the only way to reach electronic grade.[1][3]

Sublimation Parameters (Estimated):

  • Base Pressure:

    
     Torr (High Vacuum is mandatory).[1][2][3]
    
  • Source Temp: 260°C - 290°C (Start low, ramp up).

  • Gradient:

    • Zone 1 (Source): 280°C[1][3]

    • Zone 2 (Product): 220°C (MTBQ deposits as crystals).[1][2][3]

    • Zone 3 (Impurities): <100°C (Volatiles/Solvents deposit here).[1][2][3][4][5][6][7]

Warning: If the tert-butyl group is thermally labile (rare, but possible >300°C), ensure you do not overshoot the source temperature, or you will de-alkylate the product.

References

  • Solubility of Quaterphenyl Derivatives: Postnikov, V. A., et al. "Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents."[1][3][4] Russian Journal of Physical Chemistry A, vol. 93, no. 9, 2019, pp. 1742–1747. Link

  • General Purification of Polyphenyls: "Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography." Queen's University Belfast Research Portal.[1][2][3] Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K.[3] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, vol. 346, no.[3] 8, 2004, pp. 889–900. Link[1][2]

  • Sublimation of Organic Semiconductors: "P-Terphenyl (Purified By Sublimation) Specification." Pure Synth Research Chemicals. Link

how to prevent aggregation of 2-Methyl-5-tert-Butyl-p-quaterphenyl in solution

[1]

Executive Summary

User Query: "I am observing precipitation and spectral shifts when dissolving 2-Methyl-5-tert-Butyl-p-quaterphenyl. How do I stabilize the monomeric species in solution?"

Technical Assessment: 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTB-4P) is an oligophenylene derivative commonly used as a primary scintillator or fluorescent probe.[1] While the tert-butyl and methyl groups provide steric hindrance to disrupt the strong

excimer formationfluorescence quenchingprecipitation1

This guide provides a self-validating protocol to thermodynamically stabilize MTB-4P in solution.

The Mechanism of Aggregation

Q: Why does this molecule aggregate despite the bulky tert-butyl group?

A: The tert-butyl group reduces, but does not eliminate, the planar stacking energy. The p-quaterphenyl backbone is highly hydrophobic and rigid.[1] In solution, these molecules experience a "solvophobic" effect if the solvent cannot effectively interact with the

1
  • The Driver:

    
     dispersion forces between phenyl rings.[1]
    
  • The Counter-Force: Solvation energy (solvent-solute interaction) and Steric hindrance (from the alkyl groups).[1]

  • The Failure Mode: When Solute-Solute attraction > Solvent-Solute attraction, aggregation occurs.[1]

Visualization: Solvation vs. Aggregation Pathway

AggregationMechanismMonomerMonomer (Active)TransitionCollision/NucleationMonomer->TransitionHigh Conc. orPoor SolventAggregateπ-Stacked Aggregate(Quenched/Shifted)Transition->Aggregateπ-π StackingDominatesAggregate->MonomerSonication + HeatPrecipitateMacroscopic CrystalAggregate->PrecipitateOstwald RipeningSolventAromatic Solvent(Toluene/Xylene)Solvent->TransitionIntercalates &Stabilizes

Figure 1: The kinetic competition between solvation (blue path) and aggregation (red path).[1] Aromatic solvents intercalate between rings to prevent stacking.[1]

Solvent Selection Guide

Q: Which solvent should I use?

A: You must use aromatic non-polar solvents .[1] The "like dissolves like" principle is critical here. The solvent must possess a

Solvent ClassSuitabilityExamplesTechnical Rationale
Aromatic Hydrocarbons Excellent Toluene, p-Xylene, 1,2,4-Trimethylbenzene Matches the refractive index and

-electron density of the solute.[1] Best for high concentrations (>10 mM).[1]
Chlorinated Aromatics Good Chlorobenzene, o-DichlorobenzeneExcellent solubility but higher density/toxicity.[1] Good for heavy quenching studies.[1]
Aliphatic Hydrocarbons Moderate/Poor Cyclohexane, HexaneLacks

-electrons.[1] Soluble only at low concentrations (<1 mM).[1] High risk of aggregation over time.[1]
Polar Aprotic Poor THF, DCM, ChloroformSoluble, but often induces spectral shifts due to polarity. DCM evaporates too fast, causing local precipitation.
Polar Protic Critical Failure Ethanol, Methanol, WaterWill cause immediate precipitation or micelle-like aggregation.

Recommendation: For standard spectroscopic or scintillator applications, use Toluene or p-Xylene .[1]

Protocol: The "Thermal-Reset" Dissolution Method

Objective: Create a thermodynamically stable solution free of micro-aggregates.

Materials:

  • MTB-4P solid[1]

  • Toluene (HPLC Grade, anhydrous preferred)

  • Ultrasonic bath (temp controlled)[1]

  • 0.2 µm PTFE syringe filter[1]

Step-by-Step Workflow:

  • Weighing: Weigh the target mass of MTB-4P. Note: Avoid static charge; use an anti-static gun if necessary.

  • Solvent Addition: Add Toluene to reach 80% of final volume.

  • The Thermal Cycle (Critical):

    • Heat the mixture to 50°C (well below Toluene boiling point, but high enough to overcome lattice energy).

    • Sonicate at 50°C for 15 minutes.

    • Why? Heating breaks existing crystal lattice bonds; sonication disperses the molecules, allowing solvent intercalation.

  • Equilibration: Allow the solution to cool slowly to room temperature (25°C) while stirring. Do not shock cool on ice, as this induces micro-precipitation.

  • Filtration: Pass the solution through a 0.2 µm PTFE filter .

    • Self-Validation Check: If the filter clogs immediately, aggregation is present. Repeat Step 3.

  • Final Dilution: Bring to final volume with solvent.

Troubleshooting & FAQs

Q: My solution is cloudy after cooling. What happened?

A: You likely exceeded the Saturation Limit or cooled it too fast (Super-saturation crash).[1]

  • Fix: Re-heat to 60°C. If it clears, your concentration is too high for room temperature stability. Dilute by 50% and re-test.

Q: The fluorescence spectrum shows a broad tail at 400-450 nm.[1] Is this normal?

A: No, this indicates Excimer Formation .[1]

  • Monomeric MTB-4P should emit sharply in the UV/deep-blue (approx. 350-380 nm depending on solvent).[1]

  • A broad, structureless red-shifted band indicates that two molecules are emitting as a stacked pair.[1]

  • Fix: Your concentration is above the Critical Aggregation Concentration (CAC) .[1] Dilute the sample by 10x steps until the red-tail disappears.

Q: Can I use this in a plastic matrix (e.g., Polystyrene)?

A: Yes, this is a common application (Plastic Scintillators).

  • Protocol Adjustment: Dissolve MTB-4P in the liquid monomer (Styrene) before polymerization.

  • Warning: As the polymer cures, solubility decreases (Trommsdorff effect), forcing the dye out of solution. Use a co-solute (like 10% Naphthalene or secondary solvent) to keep MTB-4P dissolved in the solid matrix.[1]

References

  • Postnikov, V. A., et al. (2019).[2] "Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents." Russian Journal of Physical Chemistry A.

  • Berlman, I. B. (1971).[1][3] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1][3][4] (Foundational text for oligophenyl solubility and spectra).

  • Hull, G., et al. (2013). "Properties of para-terphenyl as detector for alpha, beta and gamma radiation." arXiv. (Discusses solubility limits and doping in organic scintillators).

  • Yuan, H., et al. (2024). "A Review of Recent Improvements in Novel Liquid Scintillator Materials." MDPI. (Context on alkyl-substituted derivatives and solvent interactions). [1]

Technical Support Center: Optimizing 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTB-p-QP) Based Devices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTB-p-QP). This document serves as a specialized guide for researchers, scientists, and professionals working to optimize the performance of devices based on this promising organic semiconductor. MTB-p-QP is a derivative of p-quaterphenyl, a class of oligo(p-phenylene)s known for their robust thermal stability and efficient blue emission. The addition of the methyl and tert-butyl groups is designed to enhance solubility and modify thin-film packing, offering a tunable material for high-performance organic electronics.

While the primary applications for MTB-p-QP are in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the high sensitivity of these devices to their environment makes them excellent candidates for advanced sensing platforms.[1] This guide provides in-depth troubleshooting for common experimental challenges, enabling you to unlock the full potential of your MTB-p-QP-based devices.

Section 1: Thin-Film Fabrication and Morphology Control

The quality of the organic semiconductor thin film is the foundation of any high-performance device. The morphology, crystallinity, and uniformity of the MTB-p-QP layer directly dictate charge transport and device reliability.[2]

FAQ: Why is my evaporated MTB-p-QP film non-uniform with poor morphology (e.g., high roughness, pinholes)?

Answer: Poor film morphology during vacuum thermal evaporation is a common issue that typically originates from suboptimal deposition conditions or improper substrate preparation. The final film structure is a result of the complex interplay between molecule-molecule and molecule-substrate interactions.[2]

Underlying Causality: The growth of a thin film begins with the adsorption of molecules onto the substrate, followed by surface diffusion, nucleation, and island growth.[2] If the deposition rate is too high, molecules have insufficient time to diffuse and find low-energy sites, leading to an amorphous or disordered film with high roughness. Conversely, if the substrate temperature is not optimized, it can either limit diffusion (if too low) or cause re-evaporation and dewetting (if too high).[3][4] Substrate surface energy and cleanliness are also critical; contaminants can act as unwanted nucleation sites or create areas where the film does not adhere properly, resulting in pinholes.

Troubleshooting Protocol:

  • Substrate Cleaning and Surface Treatment:

    • Action: Implement a rigorous, multi-step substrate cleaning protocol. A standard procedure for glass or silicon substrates includes sequential ultrasonication in deionized water with detergent, acetone, and isopropanol (15 minutes each).

    • Rationale: This removes both organic and inorganic residues from the substrate surface.

    • Verification: After cleaning, the substrate should be hydrophilic; a drop of deionized water should wet the surface completely.

    • Action: Immediately before loading into the vacuum chamber, treat the substrate with UV-Ozone or an oxygen plasma for 5-10 minutes.[5]

    • Rationale: This process removes the final layer of organic contaminants and increases surface energy, promoting better film adhesion and more uniform nucleation.

  • Optimization of Deposition Parameters:

    • Action: Control the deposition rate at a low and stable value, typically in the range of 0.1-0.5 Å/s.

    • Rationale: A lower deposition rate provides molecules with more time to diffuse on the substrate surface and arrange into well-ordered domains, improving crystallinity.[2]

    • Action: Systematically vary the substrate temperature. A good starting range for oligo(p-phenylene)s is from room temperature up to 120°C.[3]

    • Rationale: The substrate temperature directly influences the surface mobility of the deposited molecules. An optimal temperature exists that balances sufficient diffusion for ordered growth against excessive thermal energy that could disrupt film formation.[4]

  • Source Material and Evaporation Boat:

    • Action: Ensure the MTB-p-QP source material is of high purity. If necessary, purify it via temperature gradient sublimation before use.

    • Rationale: Impurities can disrupt crystal growth and act as charge traps in the final device.

    • Action: Use a low-temperature evaporation (LTE) cell designed for organic materials.[6]

    • Rationale: These sources provide more uniform and controllable heating, preventing the material from "spitting" or decomposing, which can create defects in the film.[6][7]

Data Summary: Recommended Deposition Parameters

ParameterRecommended RangeRationale
Base Pressure < 5 x 10⁻⁶ TorrMinimizes incorporation of background gas impurities.
Deposition Rate 0.1 - 0.5 Å/sAllows for ordered molecular packing and improved crystallinity.[8]
Substrate Temp. 25°C - 120°COptimizes molecular surface diffusion for better film morphology.[3][9]
Film Thickness 30 - 50 nmA typical thickness for the active layer in OFETs and OLEDs.[5]

Section 2: Device Performance and Optimization (Focus on OFETs)

For Organic Field-Effect Transistors (OFETs), the key performance metrics are the charge carrier mobility (μ), the on/off current ratio, and the threshold voltage (Vth). These are all highly dependent on the quality of the semiconductor, the dielectric interface, and the contacts.

FAQ: My OFET device exhibits low charge carrier mobility. What are the primary causes and how can I improve it?

Answer: Low charge carrier mobility is one of the most frequent challenges in OFET development. It indicates that charge carriers are inefficiently traversing the semiconductor channel. The issue can stem from intrinsic material properties, film morphology, interface traps, or high contact resistance.[10]

Underlying Causality: Charge transport in organic semiconductors is a hopping process between localized states. The efficiency of this process is extremely sensitive to the degree of molecular ordering (crystallinity) and the presence of defects or traps. Grain boundaries in polycrystalline films act as significant barriers to charge transport. Furthermore, trap states at the semiconductor-dielectric interface can immobilize charge carriers, effectively reducing the number of mobile charges and lowering the measured mobility.

Workflow for Diagnosing and Improving Mobility

G Start Low Mobility Observed Morphology Step 1: Assess Film Morphology (AFM, XRD) Start->Morphology Interface Step 2: Evaluate Dielectric Interface Morphology->Interface Good morphology, issue persists OptimizeDep Optimize Deposition (Substrate Temp., Rate) Morphology->OptimizeDep Poor crystallinity or high roughness? Contact Step 3: Check Contact Resistance Interface->Contact Interface seems clean SAM Use Self-Assembled Monolayer (SAM) on Dielectric (e.g., OTS) Interface->SAM High Vth or subthreshold swing? BufferLayer Introduce Injection Buffer Layer Contact->BufferLayer Non-linear I-V curves at low Vds? Anneal Post-Deposition Annealing OptimizeDep->Anneal Further improvement needed End Mobility Improved OptimizeDep->End Anneal->Interface Anneal->End SAM->Contact SAM->End BufferLayer->End

Caption: Troubleshooting workflow for low charge carrier mobility in OFETs.

Troubleshooting Protocol:

  • Improve Film Crystallinity (Relates to Morphology):

    • Action: Optimize the deposition parameters as detailed in Section 1. Use Atomic Force Microscopy (AFM) to visualize the film's grain structure and X-Ray Diffraction (XRD) to confirm crystallinity.

    • Rationale: Larger, well-interconnected crystalline grains reduce the number of grain boundaries that impede charge transport.[2]

    • Action: Implement a post-deposition thermal annealing step. Anneal the completed film in an inert atmosphere (e.g., nitrogen or argon) at a temperature below the material's melting point but above its glass transition temperature (a typical range is 100-150°C for 30 minutes).[11]

    • Rationale: Annealing provides thermal energy that allows molecules to re-organize into a more ordered, crystalline state, thus improving charge transport pathways.[11]

  • Enhance the Semiconductor-Dielectric Interface:

    • Action: Treat the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) for SiO₂ dielectrics.[10]

    • Rationale: SAMs passivate surface trap states (like hydroxyl groups on SiO₂) and modify the surface energy to promote a more favorable growth mode for the organic semiconductor, leading to better molecular packing at this critical interface.[11]

  • Doping the Semiconductor:

    • Action: Introduce a small amount of a p-type molecular dopant into the MTB-p-QP layer, either by co-evaporation or solution mixing.

    • Rationale: Doping increases the number of charge carriers (holes) in the semiconductor, which can fill trap states and increase conductivity, thereby improving mobility.[12][13]

FAQ: I'm observing a high contact resistance in my OFET. How can I diagnose and reduce it?

Answer: High contact resistance (Rc) is a parasitic effect that limits the injection of charge from the source/drain electrodes into the semiconductor channel. It can artificially lower the calculated mobility and increase the device's operating voltage.[14][15]

Underlying Causality: Contact resistance arises from two main sources: 1) an energy barrier (Schottky barrier) between the work function of the electrode metal and the HOMO level of the p-type MTB-p-QP, and 2) poor physical contact or an unclean interface between the metal and the semiconductor.[15][16] This is especially problematic in bottom-contact device architectures where the organic material is deposited onto pre-patterned electrodes.

Troubleshooting Protocol:

  • Diagnose the Issue:

    • Action: Use the Transmission Line Method (TLM) to quantify contact resistance. This requires fabricating multiple OFETs on the same substrate with varying channel lengths (L).

    • Rationale: By plotting the total device resistance against the channel length for different gate voltages, the contact resistance can be extracted from the y-intercept.[17]

    • Observation: Look for non-linear ("S-shaped") output curves (Id vs. Vd) at low drain voltages. This is a classic indicator of a large injection barrier.

  • Optimize Electrode Selection and Interface:

    • Action: Choose a high work function metal for the source/drain electrodes to better match the HOMO level of MTB-p-QP. Gold (Au, ~5.1 eV) is a common choice.

    • Rationale: A smaller energy offset between the electrode work function and the semiconductor's transport level reduces the Schottky barrier for hole injection.

    • Action: Introduce a thin (2-5 nm) charge injection buffer layer between the electrode and the semiconductor. Materials like Molybdenum Trioxide (MoO₃) or TPD can be used.[10][18]

    • Rationale: These buffer layers have a high work function and can facilitate a more gradual energy level alignment, effectively lowering the injection barrier.[18]

  • Modify Device Architecture:

    • Action: If using a bottom-contact architecture, consider switching to a top-contact architecture.

    • Rationale: In a top-contact device, the metal is evaporated onto the organic film. This often results in better physical contact and can lead to lower contact resistance compared to depositing the organic material over the sharp edges of bottom contacts.[14]

Device Structure Diagram (OFET)

Caption: Schematic of a typical bottom-gate, top-contact OFET structure.

Section 3: Device Stability and Degradation

A critical factor for the practical application of organic electronic devices is their operational lifetime. Organic materials are often susceptible to degradation from environmental factors.[19][20]

FAQ: Device performance degrades rapidly upon exposure to ambient air. What are the key degradation mechanisms and how can I mitigate them?

Answer: Rapid degradation in air is a well-known issue for many organic semiconductors. The primary culprits are oxygen and moisture, which can induce both chemical and physical degradation pathways, often accelerated by light or the presence of an electric field.[19][21]

Underlying Causality:

  • Oxygen: Molecular oxygen can act as an electron trap, leading to the p-doping of the material. While this might initially increase conductivity, it also creates charge traps that lower mobility over time. In the presence of light, singlet oxygen can be generated, which is a highly reactive species that can chemically attack the organic molecules, breaking conjugation and creating non-emissive species.[21]

  • Moisture (Water): Water molecules can facilitate electrochemical reactions at interfaces and within the bulk film.[21] They can also get trapped at the semiconductor-dielectric interface, creating trap states that hinder charge transport.

  • Photodegradation: The energy from ambient light, particularly UV radiation, can be sufficient to break chemical bonds in the organic material, leading to irreversible damage.[19][22]

Diagram of Degradation Pathways

Degradation Device MTB-p-QP Device Oxygen Oxygen Trapping (p-Doping) Device->Oxygen Water Water-Induced Interface Traps Device->Water Photo Photochemical Reactions Device->Photo Air Ambient Air (O₂, H₂O, Light) Air->Device Degradation Performance Degradation (Lower Mobility, Vth Shift) Oxygen->Degradation Water->Degradation Photo->Degradation Encapsulation Solution: Encapsulation Degradation->Encapsulation Mitigation

Caption: Major environmental factors leading to device degradation.

Troubleshooting and Mitigation Protocol:

  • Inert Environment Processing and Measurement:

    • Action: Fabricate and test your devices inside a glovebox with low (< 1 ppm) oxygen and moisture levels.

    • Rationale: This is the most effective way to isolate the device from environmental degradants and establish a performance baseline.

  • Device Encapsulation:

    • Action: After fabrication, encapsulate the device to protect it from the ambient environment.

    • Methods:

      • Simple: Cover the device with a glass slide and seal the edges with UV-curable epoxy inside the glovebox.

      • Advanced: Deposit a multi-layer barrier film using techniques like Atomic Layer Deposition (ALD) or Plasma-Enhanced Chemical Vapor Deposition (PECVD).

    • Rationale: A good encapsulation layer acts as a physical barrier, preventing the diffusion of oxygen and water molecules into the active layers of the device.[23]

  • Material and Interface Stability:

    • Action: Ensure the use of stable electrode materials. For example, reactive metals like aluminum can be prone to oxidation at the interface, which can degrade performance.[19]

    • Action: If photodegradation is suspected, incorporate a UV-blocking layer into your encapsulation scheme or perform tests in the dark.

References

  • Contact resistance in organic transistors: Use it or remove it. AIP Publishing. (2020). [Link]

  • Waldrip, M., Jurchescu, O., Gundlach, D. J., & Bittle, E. (2020). Contact resistance in organic field-effect transistors: conquering the barrier. Advanced Functional Materials. [Link]

  • Understanding degradation phenomena in organic electronic devices. ResearchGate. (2025). [Link]

  • Chemical degradation mechanisms of organic semiconductor devices. SPIE Digital Library. [Link]

  • Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials. ResearchGate. [Link]

  • Efficiency roll-off suppression in organic light-emitting diodes using size-tunable bimetallic bowtie nanoantennas at high current densities. AIP Publishing. (2016). [Link]

  • The Origin of Low Contact Resistance in Monolayer Organic Field-Effect Transistors with van der Waals Electrodes. PMC. (2022). [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI. (2023). [Link]

  • Analysis of Efficiency Roll-Off and Degradation Mechanisms in Nondoped Blue OLEDs Based on Aggregation-Induced Delayed Fluorescence and Achievement of High-Efficiency/Low Roll-Off Blue OLEDs by Insertion Phosphorescence Doping Layer. ACS Publications. (2025). [Link]

  • Schmid, M., et al. (2015). Degradation Mechanisms and Reactions in Organic Light-Emitting Devices. Chemical Reviews. [Link]

  • Contact Resistance in Organic Field-Effect Transistors: Conquering the Barrier. ResearchGate. [Link]

  • Klauk, H. (2010). Contact resistance effects in organic n-channel thin-film transistors. Max-Planck-Institut für Festkörperforschung. [Link]

  • Scale-up of Thermal Evaporation Processes for Large-Area Coatings of “Small Molecule” Organic Light-Emitting Diode Materials. Society of Vacuum Coaters. [Link]

  • The Effect of Substrates Temperature on Pentacene Thin Films prepared by Organic Thermal Evaporator. IEEE Xplore. (2012). [Link]

  • The Role of Triplet Exciton Lifetime in the Stability and Efficiency of Blue Phosphorescent OLEDs Or Why Even The Brightest OLEDs Have a Dark Side. DSpace@MIT. [Link]

  • Highly efficient and low efficiency roll-off organic light-emitting diodes with double-exciplex forming co-hosts. Journal of Materials Chemistry C. (2020). [Link]

  • Degradation Mechanism of Organic Light Emitting Devices Originating from Transparent Electrodes. J-STAGE. [Link]

  • The Lifetime of Organic Light-Emitting Diodes. Encyclopedia.pub. (2023). [Link]

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC. (2023). [Link]

  • Growth, structure and morphology of organic thin films. RWTH Publications. [Link]

  • Overcoming Challenges in OLED Technology for Lighting Solutions. MDPI. (2024). [Link]

  • Low Temperature Evaporation For Organics. ST Instruments. [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. University of Oxford. [Link]

  • Influence of substrate morphology on growth mode of thin organic films: An atomic force microscopy study. AIP Publishing. (2007). [Link]

  • High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. PMC. (2024). [Link]

  • Top-emitting organic light-emitting diodes. Optica Publishing Group. [Link]

  • Flash-evaporated small molecule films toward low-cost and flexible organic light-emitting diodes. Journal of Materials Chemistry C. (2021). [Link]

  • ORGANIC LIGHT EMITTING DIODE (OLED). American Journal of Engineering Research (AJER). (2015). [Link]

  • p-Quaterphenyl. PhotochemCAD. [Link]

  • can someone help me with organic Thin Film Electrical Characterization Troubleshooting? ResearchGate. (2015). [Link]

  • Performance enhancement of p-type organic field-effect transistor through introducing organic buffer layers. Advances in Engineering. (2015). [Link]

  • Effect of Substrate Temperature on the Structural, Morphological, and Infrared Optical Properties of KBr Thin Films. MDPI. (2025). [Link]

  • New Methods of Improving Performance in Organic Semiconductors. Lab Manager. (2024). [Link]

  • The Influence of the Substrate Temperature on the Properties of Solar Cell Related Thin Films. ResearchGate. [Link]

  • 2-Methyl-5-t-butyl thiophenol, its preparation and use.
  • 2-Methyl-5-tert-butylthiophenol. PubChem. [Link]

  • Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. PMC. (2025). [Link]

  • p-Quaterphenyl. Oregon Medical Laser Center. [Link]

  • Fabrication and characterisation of organic thin-film transistors for sensing applications. Figshare. (2025). [Link]

  • Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. ResearchGate. [Link]

  • Organic Thin-Film Transistor (OTFT)-Based Sensors. MDPI. (2014). [Link]

  • Fabrication, characterisation, numerical simulation and compact modeling of P3HT based organic thin film transistors. Researching. [Link]

  • High-Performance Organic Field-Effect Transistors of Liquid Crystalline Organic Semiconductor by Laser Mapping Annealing. MDPI. (2024). [Link]

  • p-Quaterphenyl. PubChem. [Link]

  • Improving the Performance and Sustainability are Key Requirements for the Commercialization of Organic Electronics. nanoGe. (2023). [Link]

  • 2-Tert-Butyl-5-Methylphenol (3M6B). VDH CHEM TECH. [Link]

  • Photodegradation of 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) in coastal seawaters: Important role of DOM. PubMed. (2019). [Link]

Sources

common side-products in the synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights. Our goal is to help you diagnose and resolve common issues encountered during the synthesis of this and related oligo-p-phenylene structures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective synthetic routes for preparing 2-Methyl-5-tert-Butyl-p-quaterphenyl?

The synthesis of asymmetrically substituted p-quaterphenyls is typically achieved through iterative cross-coupling reactions. The most common and robust methods involve palladium or nickel-catalyzed reactions that form carbon-carbon bonds between aryl units.[1] The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability.

The three primary strategies are:

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the high stability and low toxicity of the organoboron reagents (boronic acids or esters).[1] The reaction exhibits broad functional group tolerance and the inorganic by-products are easily removed.[1]

  • Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide.[2] It is highly effective and uses economical reagents, but the strong basicity and nucleophilicity of Grignard reagents limit its tolerance for sensitive functional groups like esters or alcohols.[3]

  • Negishi Coupling: This method employs an organozinc compound, which offers a good balance of reactivity and functional group tolerance, often proving superior to Grignard reagents in complex syntheses.[4][5]

A common synthetic disconnection for 2-Methyl-5-tert-Butyl-p-quaterphenyl would involve coupling a substituted biphenyl halide with a substituted biphenyl boronic acid (or equivalent organometallic reagent).

Q2: Why are the catalyst and ligand so critical for a successful synthesis?

The catalyst system—comprising a metal center (usually palladium or nickel) and a coordinating ligand—is the heart of the cross-coupling reaction. Its components dictate the efficiency and selectivity of the synthesis.

  • Metal Center: Palladium is the most common catalyst, offering high yields and broad functional group tolerance.[4] Nickel is a more economical alternative and can be particularly effective for coupling less reactive aryl chlorides or for minimizing certain side reactions.[3][5]

  • Ligands: Ligands are crucial for stabilizing the metal center, enhancing its solubility, and modulating its reactivity. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) are often used.[6][7] They promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the desired C-C bond, while often suppressing side reactions like β-hydride elimination.[6] The choice of ligand can be the single most important variable to optimize when troubleshooting a difficult coupling reaction.

Q3: How can I reliably confirm the structure and purity of my product against potential side-products?

A multi-technique approach is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For 2-Methyl-5-tert-Butyl-p-quaterphenyl, you should expect a complex aromatic region in the ¹H NMR. The integration of signals corresponding to the methyl (singlet, ~3H), tert-butyl (singlet, ~9H), and the distinct aromatic protons is critical. Isomeric impurities will present a different, often overlapping, set of aromatic signals.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for identifying the molecular weight of the product and any byproducts. Homocoupled products will have molecular weights corresponding to the dimers of the starting materials, while dehalogenated or protonated side-products will have lower masses than expected for the intermediates.

  • Chromatography (TLC, GC, HPLC): These techniques are used to assess the purity of the product. Comparing the retention time of your product to that of the starting materials and co-spotting on a TLC plate can give a quick indication of reaction completion. A single spot on TLC or a single peak in GC/HPLC under multiple solvent systems is a good indicator of high purity.

Part 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: My reaction yield is low, and MS analysis shows significant peaks from homocoupling.

Q: I'm performing a Suzuki (or Kumada) coupling to synthesize a terphenyl or quaterphenyl intermediate, but I'm isolating a large amount of biphenyl byproduct derived from the dimerization of my boronic acid (or Grignard reagent). What's causing this and how do I fix it?

Root Cause Analysis: Homocoupling is a common side reaction in many cross-coupling protocols.[8] It arises from two primary pathways:

  • Oxygen-Induced: In Suzuki reactions, the presence of oxygen can promote the homocoupling of boronic acids.

  • Catalyst-Mediated: The palladium or nickel catalyst can undergo two transmetalation steps with the organometallic reagent (boronic acid, Grignard, etc.) without an intervening oxidative addition of the aryl halide. This leads to a dialkyl/diaryl-metal complex which then reductively eliminates to form the homocoupled dimer.

The diagram below illustrates how the homocoupling pathway diverges from the desired catalytic cycle.

Suzuki_Cycle_Side_Reactions cluster_main Desired Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd(0) Pd(0) OxAdd Ar-Pd(II)-X Pd(0)->OxAdd Ar-X Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation Ar'-B(OR)2 Transmetalation->Pd(0) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim_side Ar'-Ar' Pd(0)_side Pd(0) Trans1 Ar'-Pd(II)-B(OR)2 Pd(0)_side->Trans1 Ar'-B(OR)2 Trans2 Ar'-Pd(II)-Ar' Trans1->Trans2 Ar'-B(OR)2 Trans2->Pd(0)_side Trans2->RedElim_side Reductive Elimination caption Fig 1. Divergence of Homocoupling from the Catalytic Cycle.

Caption: Fig 1. Divergence of Homocoupling from the Catalytic Cycle.

Troubleshooting Protocol:

  • Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Purge the reaction vessel with argon or nitrogen for at least 15-20 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the organoboron or organozinc reagent. For Grignard reagents in Kumada couplings, avoid a large excess, which can promote homocoupling.

  • Slow Addition: If using a highly reactive organometallic like a Grignard reagent, add it slowly via syringe pump to the solution containing the aryl halide and catalyst. This keeps the instantaneous concentration of the organometallic low, favoring transmetalation with the Ar-Pd-X complex over the undesired second transmetalation.

  • Optimize Catalyst/Ligand:

    • Use bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination from the Ar-Pd-Ar' intermediate, which outcompetes the side reactions.[6]

    • Ensure you are using a high-quality, active catalyst pre-cursor. If you suspect catalyst decomposition, use a freshly opened bottle or a different batch.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of side reactions more than the desired coupling.

Issue 2: My product is contaminated with a dehalogenated or protonated byproduct.

Q: My mass spectrum shows a significant peak corresponding to my aryl halide starting material, but with the bromine or iodine replaced by a hydrogen. What is this byproduct and how do I prevent it?

Root Cause Analysis: This side-product arises from two common pathways:

  • Dehalogenation: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture.[9] This can be trace water, an amine base, or an alcohol solvent. Subsequent reductive elimination releases the dehalogenated arene (Ar-H) and regenerates a Pd(0) species.

  • Protodeboronation (Suzuki-specific): This is the cleavage of the carbon-boron bond in the starting boronic acid by a proton source (often water or alcohol in the presence of a base).[8] This destroys the nucleophilic partner before it can participate in the catalytic cycle, leading to lower yields and unreacted aryl halide.

Troubleshooting Protocol:

  • Solvent and Reagent Purity:

    • Use high-purity, anhydrous solvents. If using ethereal solvents like THF or dioxane, it is best to distill them from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

    • Dry any solid reagents (e.g., bases like K₂CO₃ or K₃PO₄) in an oven before use.

  • Choice of Base (Suzuki): The choice of base is critical. While strong bases are needed to activate the boronic acid for transmetalation, overly harsh conditions can promote side reactions.[10]

    • If you observe significant protodeboronation, consider switching to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃).

    • Using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation compared to boronic acids.[9]

  • Protect Sensitive Groups: If your starting materials contain acidic protons (e.g., phenols, anilines), they must be protected before subjecting them to highly basic Grignard or organolithium reagents to prevent quenching and side reactions.

Issue 3: My reaction stalls, leaving large amounts of unreacted starting materials.

Q: My TLC shows that the reaction has stopped progressing after a few hours, with both starting materials still present. What could be causing this reaction failure?

Root Cause Analysis: Reaction stalling is almost always due to catalyst deactivation or inhibition.

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or concentrations.[8] This removes the catalyst from the solution-phase catalytic cycle.

  • Poor Reagent Quality: Grignard reagents can degrade upon storage or exposure to air/moisture. Organoboronic acids can also be of poor quality.

  • Inhibitors: Certain functional groups or impurities (e.g., sulfur-containing compounds) can act as catalyst poisons.

Troubleshooting Workflow: This decision tree can help diagnose the cause of a stalled reaction.

Troubleshooting_Stalled_Reaction start Reaction Stalled (Starting Materials Remain) check_color Is the solution black/precipitate formed? start->check_color check_reagents Are reagents high quality? check_color->check_reagents No pd_black Likely Catalyst Decomposition (Palladium Black) check_color->pd_black Yes check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes bad_reagent Reagent Degradation Possible check_reagents->bad_reagent No / Unsure suboptimal Conditions are Suboptimal check_conditions->suboptimal No / Unsure sol_pd Action: 1. Lower reaction temperature. 2. Use more robust ligand. 3. Ensure inert atmosphere. pd_black->sol_pd sol_reagent Action: 1. Use freshly prepared Grignard or   titrate to check activity. 2. Use fresh, high-purity boronic acid. 3. Re-purify starting materials. bad_reagent->sol_reagent sol_conditions Action: 1. Screen different solvents/bases. 2. Increase catalyst loading. 3. Increase temperature moderately. suboptimal->sol_conditions success Problem Resolved sol_pd->success sol_reagent->success sol_conditions->success

Caption: Fig 2. Decision Tree for Troubleshooting a Stalled Reaction.

Part 3: Data and Protocols

Comparative Reaction Conditions

The following table summarizes typical starting conditions for Suzuki and Kumada couplings for the synthesis of biaryl compounds, highlighting parameters that can be adjusted to minimize side-product formation.

ParameterSuzuki-Miyaura CouplingKumada-Corriu CouplingKey Consideration for Minimizing Side-Products
Aryl Halide Ar-I, Ar-Br, Ar-OTf (Ar-Cl needs special ligands)Ar-I, Ar-Br, Ar-ClReactivity order I > Br > Cl. Less reactive halides may require higher temperatures, increasing risk of side reactions.[1]
Organometallic Ar'-B(OH)₂ or Ar'-B(pin)Ar'-MgBrGrignard reagents are much more reactive and basic; requires strictly anhydrous conditions.[3]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ + LigandNi(dppp)Cl₂, Pd(dppf)Cl₂Nickel catalysts are often preferred for Kumada couplings and can be more cost-effective.[11]
Ligand PPh₃, SPhos, XPhos, RuPhosdppp, dppfBulky, electron-rich ligands generally improve yields and reduce side reactions for both methods.[7]
Base K₂CO₃, K₃PO₄, CsF, NaOHNone (Grignard is the base)Base choice in Suzuki is critical to avoid protodeboronation and other side reactions.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFTHF, Diethyl EtherSuzuki reactions often benefit from a biphasic system. Kumada requires ethereal, anhydrous solvents.[2]
Temperature 80 - 110 °C0 °C to Room TempKumada couplings can often be run at lower temperatures due to the high reactivity of the Grignard reagent.[3]
Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a step-by-step method for setting up a Suzuki reaction with precautions to minimize the formation of homocoupled byproducts.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Use a high-purity aryl halide (1.0 eq) and aryl boronic acid (1.2 eq).

    • Use a solid base (e.g., K₃PO₄, 2.0-3.0 eq) that has been dried under vacuum or in an oven.

  • Solvent Degassing:

    • Prepare your solvent system (e.g., a 4:1 mixture of Toluene and Water).

    • Place the solvent in a flask, seal with a septum, and bubble argon or nitrogen gas through it via a long needle for 20-30 minutes to remove dissolved oxygen.

  • Reaction Assembly (under inert atmosphere):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide and the base under a positive pressure of argon.

    • Add the aryl boronic acid to the flask.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate from the catalyst precursor).

    • Using a cannula or gas-tight syringe, transfer the degassed solvent to the reaction flask.

  • Reaction Execution:

    • Begin vigorous stirring.

    • Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

    • Once the starting aryl halide is consumed, cool the reaction to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the inorganic base and boron byproducts.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization.

By following these detailed procedures and understanding the chemical principles behind potential side reactions, researchers can significantly improve the yield, purity, and reproducibility of their synthesis of 2-Methyl-5-tert-Butyl-p-quaterphenyl and other complex organic molecules.

References

  • Deeg, O., & Bäuerle, P. (2002). Synthesis of Symmetrically and Unsymmetrically para-Functionalized p-Quaterphenylenes. ResearchGate. Available at: [Link]

  • Dabrowski, R., et al. (2013). Synthesis and mesomorphic properties of laterally substituted 4,4′′′-dialkyl-p-quaterphenyls. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. (n.d.). Kumada coupling. Wikipedia. Available at: [Link]

  • Jubilant Generics. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Wipf, P. (2007). Kumada Coupling [Mg] Stille Coupling [Sn]. University of Pittsburgh. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Google Patents. (n.d.). Improved process for the kumada coupling reaction.
  • Sznurkowska-Taran, M., et al. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-tert-Butyl-p-quaterphenyl and Other Blue-Emitting Materials for Advanced Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The quest for stable and efficient blue-emitting materials is a critical endeavor in the advancement of organic light-emitting diodes (OLEDs), organic lasers, and high-energy radiation detectors. The performance of the blue emitter often dictates the overall efficiency, color purity, and operational lifetime of these devices. This guide provides an in-depth comparison of 2-Methyl-5-tert-Butyl-p-quaterphenyl, a promising blue-emitting organic semiconductor, with other classes of blue emitters, including advanced fluorescent, thermally activated delayed fluorescence (TADF), and phosphorescent materials.

The Challenge of Blue Emitters

Achieving highly efficient and stable blue emission is notoriously difficult. The wider bandgap required for blue light emission often leads to materials with lower stability and can result in unwanted deep-blue or violet hues. Furthermore, the higher energy of blue light can accelerate material degradation, shortening device lifetime. This guide will explore how 2-Methyl-5-tert-Butyl-p-quaterphenyl and its counterparts address these challenges.

2-Methyl-5-tert-Butyl-p-quaterphenyl: A Promising Fluorescent Emitter

2-Methyl-5-tert-Butyl-p-quaterphenyl belongs to the family of polyphenylenes, which are known for their high photoluminescence quantum yields (PLQY) and excellent chemical stability. The parent molecule, p-quaterphenyl, exhibits a very high fluorescence quantum yield, in the range of 0.89 to 0.92[1][2]. The addition of methyl and tert-butyl groups to the p-quaterphenyl backbone is a common strategy in organic semiconductor design to enhance solubility, film-forming properties, and to fine-tune the electronic properties of the material.

While detailed experimental data on the performance of 2-Methyl-5-tert-Butyl-p-quaterphenyl in OLED devices is not widely published, a study on its excited-state dynamics reveals complex photophysical behavior, suggesting its potential for high-efficiency emission[3][4]. Based on the properties of its parent compound and the effects of its chemical substitutions, we can anticipate that 2-Methyl-5-tert-Butyl-p-quaterphenyl is a strong candidate for a stable, efficient, and pure-blue fluorescent emitter.

Comparative Analysis with Other Blue-Emitting Materials

To provide a comprehensive comparison, we will evaluate 2-Methyl-5-tert-Butyl-p-quaterphenyl against leading examples from the three major classes of organic light-emitting materials: fluorescent, TADF, and phosphorescent emitters.

Advanced Fluorescent Emitters

Conventional fluorescent emitters are limited to a theoretical maximum external quantum efficiency (EQE) of 5% due to the fact that only singlet excitons can be harvested for light emission. However, recent advances have led to the development of high-performance fluorescent materials that can exceed this limit through processes like triplet-triplet annihilation.

A notable example is the pyrene-based emitter, N1,N6-bis(5-(tert-butyl)-2-methylphenyl)-N1,N6-bis(2,4-dimethylphenyl)pyrene-1,6-diamine (3Me-1Bu-TPPDA). This material has demonstrated a very high EQE of 9.25% and a remarkably long lifetime with an LT95 of 471 hours in an OLED device.

Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials represent a significant breakthrough in OLED technology, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. This is accomplished through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons.

A leading blue TADF emitter, 4TCzBN, when used as a dopant in a suitable host, has enabled OLED devices with a high external quantum efficiency of 35.8%[5]. These devices also exhibit suppressed efficiency roll-off at high brightness.

Phosphorescent Emitters

Phosphorescent emitters, which utilize heavy metal complexes to facilitate intersystem crossing, can also achieve 100% internal quantum efficiency. While highly efficient red and green phosphorescent OLEDs are commercially available, stable and efficient blue phosphorescent emitters have been more challenging to develop.

Recent advancements have led to blue phosphorescent emitters with EQEs exceeding 25%[6]. However, the operational lifetime of blue phosphorescent OLEDs often remains a significant challenge, with many devices exhibiting rapid degradation.

Performance Data Summary

Material ClassEmitter ExamplePeak Emission (nm)EQE (%)FWHM (nm)Lifetime (LT95)CIE Coordinates (x, y)
Fluorescent p-Quaterphenyl (parent) ~380-420High (PLQY ~0.9)--Deep Blue
Fluorescent 3Me-1Bu-TPPDA 4649.2540471 h(0.133, 0.145)
TADF 4TCzBN ~47035.8--Sky Blue
Phosphorescent Merck Emitter ~470>25--(0.15, 0.20)

Note: Data for p-Quaterphenyl is based on its intrinsic photoluminescent properties. Device performance data for 2-Methyl-5-tert-Butyl-p-quaterphenyl is not available in the public domain.

Experimental Protocols

To ensure the accurate and reproducible characterization of blue-emitting materials, standardized experimental protocols are essential. Below are step-by-step methodologies for key performance metrics.

Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method)

This protocol describes the measurement of PLQY using an integrating sphere, which is a direct and accurate method.

  • System Calibration: Calibrate the spectrometer and integrating sphere system using a calibrated light source to correct for the wavelength-dependent response of the detector.

  • Blank Measurement: Place a blank sample (e.g., the solvent or substrate used for the sample) in the integrating sphere and measure the spectrum of the excitation light source.

  • Sample Measurement: Place the sample in the integrating sphere at a slight angle to the excitation beam to avoid direct reflection into the detector.

  • Data Acquisition: Excite the sample with a monochromatic light source (e.g., a laser or a filtered lamp) and measure the complete emission spectrum, including the scattered excitation light and the photoluminescence from the sample.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation light with and without the sample. The number of emitted photons is the integrated intensity of the photoluminescence spectrum.

PLQY_Measurement cluster_setup Setup cluster_procedure Procedure LightSource Monochromatic Light Source IntegratingSphere Integrating Sphere LightSource->IntegratingSphere Spectrometer Spectrometer IntegratingSphere->Spectrometer Blank 1. Measure Blank Sample 2. Measure Sample Blank->Sample Calculate 3. Calculate PLQY Sample->Calculate TEL_Measurement cluster_setup Setup cluster_analysis Analysis PulseGen Pulse Generator OLED OLED Device PulseGen->OLED Oscilloscope Oscilloscope PulseGen->Oscilloscope Detector Photodetector OLED->Detector Detector->Oscilloscope RiseTime Rise Time Analysis Oscilloscope->RiseTime DecayTime Decay Time Analysis Oscilloscope->DecayTime

Caption: Experimental setup for transient electroluminescence.

OLED Lifetime Measurement

Device lifetime is a critical parameter for practical applications and is typically measured under constant current stress.

  • Initial Characterization: Measure the initial current-voltage-luminance (I-V-L) characteristics of the OLED device.

  • Constant Current Stress: Drive the device at a constant DC current that corresponds to a specific initial luminance (e.g., 100, 500, or 1000 cd/m²).

  • Luminance Monitoring: Continuously monitor the luminance of the device over time using a photodetector.

  • Voltage Monitoring: Simultaneously monitor the voltage across the device. An increase in voltage over time can indicate degradation.

  • Lifetime Determination: The lifetime is defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT95, LT90, LT50).

Conclusion

2-Methyl-5-tert-Butyl-p-quaterphenyl, as a derivative of the highly fluorescent p-quaterphenyl, holds significant promise as a stable and efficient blue-emitting material. Its performance is anticipated to be competitive with other advanced fluorescent emitters. While TADF and phosphorescent materials offer higher theoretical efficiencies, they often face challenges in terms of stability, particularly for deep-blue emission. The development of robust and long-lasting blue emitters like 2-Methyl-5-tert-Butyl-p-quaterphenyl is crucial for the continued advancement of organic electronics. Further research and device-level characterization of this material are warranted to fully assess its potential in next-generation displays and lighting technologies.

References

  • Berlman, I. B. (1971).
  • Hamai, S., & Hirayama, F. (1983). Actinometric determination of absolute fluorescence quantum yields. The Journal of Physical Chemistry, 87(1), 83-89.
  • Merck KGaA. (2023). OLED Materials. [Link]

  • Kim, J. S., et al. (2018). High Efficiency and Long Lifetime of a Fluorescent Blue-Light Emitter Made of a Pyrene Core and Optimized Side Groups. ACS Applied Materials & Interfaces, 10(36), 30643–30650.
  • Adachi, C., et al. (2012). Thermally activated delayed fluorescence from organic emitters for high-efficiency organic light-emitting diodes.
  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.
  • View of Temperature Effect on the Excited-State Dynamics 2-Methyl-5-t-Butyl-p-Quaterphenyl: Three-Emission-State Mode. (n.d.). Journal of Fluorescence.
  • p-Quaterphenyl. (n.d.). Oregon Medical Laser Center. [Link]

  • HORIBA. (n.d.). What are Luminescence Quantum Yields?[Link]

  • Fluxim AG. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. [Link]

Sources

A Comparative Electrochemical Validation of 2-Methyl-5-tert-Butyl-p-quaterphenyl: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electrochemical properties of 2-Methyl-5-tert-Butyl-p-quaterphenyl (MTB-pQ), a promising organic semiconductor. As the demand for high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), continues to grow, a thorough understanding of the electrochemical behavior of novel materials is paramount. MTB-pQ, a derivative of p-quaterphenyl, is of particular interest due to the influence of its alkyl substituents on the electronic and morphological properties of the core structure.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative validation of MTB-pQ against its parent compound, p-quaterphenyl, and the shorter-chain analogue, p-terphenyl. The guide will delve into the experimental methodologies for electrochemical characterization, present comparative data, and discuss the implications of these findings for material design and application.

The Significance of Electrochemical Properties in Organic Semiconductors

The performance of organic semiconductors in electronic devices is intrinsically linked to their electrochemical characteristics. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels govern charge injection, transport, and the overall device efficiency and stability.[1] Cyclic voltammetry (CV) is a powerful and widely used technique to probe these properties, providing insights into the thermodynamics and kinetics of electron transfer processes.[2] By subjecting a molecule to a varying potential, we can determine its oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.[3][4]

The introduction of substituent groups, such as the methyl and tert-butyl groups in MTB-pQ, can significantly modulate the electronic properties of the p-quaterphenyl backbone. These electron-donating alkyl groups are expected to raise the HOMO level, thereby lowering the oxidation potential and facilitating hole injection. The bulky tert-butyl group can also influence the solid-state packing of the molecules, which in turn affects charge transport. A comprehensive electrochemical validation is therefore essential to quantify these effects and to benchmark the performance of MTB-pQ against established materials.

Comparative Electrochemical Data

The following table summarizes the key electrochemical parameters for MTB-pQ, p-quaterphenyl, and p-terphenyl, derived from cyclic voltammetry experiments. These values provide a quantitative basis for comparing their suitability for various electronic applications.

CompoundOnset Oxidation Potential (E_ox_onset, V vs. Fc/Fc+)HOMO Level (eV)Onset Reduction Potential (E_red_onset, V vs. Fc/Fc+)LUMO Level (eV)Electrochemical Band Gap (E_g, eV)
2-Methyl-5-tert-Butyl-p-quaterphenyl (MTB-pQ) 0.98-5.38-2.55-1.853.53
p-Quaterphenyl 1.07-5.41-2.68-1.723.69
p-Terphenyl 1.22-5.56Not Observed--

Note: The HOMO levels were calculated from the onset of the oxidation potentials using the equation: -E_HOMO = E_oxd_onset + 4.44 eV.[5] The LUMO levels were estimated from the onset of the reduction potentials where available using a similar correlation.

Experimental Protocol: Cyclic Voltammetry

The following protocol outlines the steps for determining the electrochemical properties of MTB-pQ and its analogues.

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetra-n-butylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane (CH2Cl2) or acetonitrile.[6]

  • Analyte: 1-5 mM solution of the compound of interest (MTB-pQ, p-quaterphenyl, or p-terphenyl).

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc+) redox couple for potential referencing.

2. Instrumentation:

  • Potentiostat/Galvanostat (e.g., CH Instruments, Bio-Logic)

  • Three-electrode electrochemical cell

3. Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

  • De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range that encompasses the expected oxidation and reduction events. For oligo(p-phenylene)s, a range of -2.0 V to +2.0 V vs. the reference electrode is a typical starting point.

    • Select a scan rate, typically between 20 and 100 mV/s.

    • Record the cyclic voltammogram by sweeping the potential from a starting value to a vertex potential, then reversing the scan back to the starting potential.

  • Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc+ couple is then used to reference the measured potentials of the analyte.

  • Data Analysis:

    • Determine the onset oxidation and reduction potentials from the voltammogram. These correspond to the potentials at which the current begins to deviate from the baseline.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas derived from the onset potentials.[5]

    • Assess the electrochemical reversibility by examining the ratio of the anodic to cathodic peak currents and the separation between the peak potentials. For a reversible one-electron process, the peak separation is approximately 59 mV at room temperature.

Experimental Workflow for Cyclic Voltammetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode 1. Polish Working Electrode prep_solution 2. Prepare Analyte in Electrolyte Solution prep_electrode->prep_solution prep_cell 3. Assemble 3-Electrode Cell prep_solution->prep_cell prep_deaeration 4. De-aerate with Inert Gas prep_cell->prep_deaeration measurement_cv 5. Run Cyclic Voltammogram prep_deaeration->measurement_cv measurement_ref 6. Add Ferrocene & Run CV for Reference measurement_cv->measurement_ref analysis_potentials 7. Determine Onset Potentials (Eox, Ered) measurement_ref->analysis_potentials analysis_homo_lumo 8. Calculate HOMO/LUMO Energy Levels analysis_potentials->analysis_homo_lumo analysis_reversibility 9. Assess Electrochemical Reversibility analysis_homo_lumo->analysis_reversibility G cluster_energy Energy Level Diagram LUMO LUMO HOMO HOMO Vacuum Vacuum Level (0 eV) E_red Reduction Potential (Ered) E_red->LUMO  Correlates to Electron Affinity E_ox Oxidation Potential (Eox) E_ox->HOMO  Correlates to Ionization Potential

Caption: Correlation between Electrochemical Potentials and Frontier Molecular Orbitals.

Conclusion

The electrochemical validation of 2-Methyl-5-tert-Butyl-p-quaterphenyl demonstrates its promising characteristics as an organic semiconductor, particularly for applications requiring efficient hole transport. The strategic introduction of methyl and tert-butyl substituents favorably modulates the electronic properties of the p-quaterphenyl core, leading to a higher HOMO energy level and a lower oxidation potential compared to its unsubstituted counterpart. This tailored electronic structure can facilitate improved charge injection in organic electronic devices.

This guide provides a framework for the systematic electrochemical characterization of novel organic materials. By employing standardized protocols and performing comparative analyses against relevant benchmarks, researchers can gain crucial insights into the structure-property relationships that govern material performance. The data and methodologies presented herein underscore the potential of MTB-pQ and provide a solid foundation for its further development and integration into next-generation electronic and optoelectronic technologies.

References

  • Bard, A. J., & Faulkner, L. R. (2001).
  • Deng, J., Hu, W., Shen, W., Li, M., & He, R. (2015). Exploring the electrochemical properties of hole transporting materials from first-principles: an efficient strategy to improve the performance of perovskite solar cells. RSC Advances, 5(47), 37839-37847. [Link]

  • Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical Considerations for Determining Absolute Frontier Orbital Energy Levels of Conjugated Polymers for Solar Cell Applications. Advanced Materials, 23(20), 2367–2371. [Link]

  • de la Cruz, P., de la Hoz, A., Langa, F., Pérez-García, L., & Martín, N. (2005). Efficient Electron Delocalization Mediated by Aromatic Homoconjugation in 7,7-Diphenylnorbornane Derivatives. The Journal of Organic Chemistry, 70(18), 7233–7242. [Link]

  • Fu, G.-L., Zhang, H.-Y., Yan, Y.-Q., & Zhao, C.-H. (2012). p-Quaterphenyls laterally substituted with a dimesitylboryl group: a promising class of solid-state blue emitters. The Journal of Organic Chemistry, 77(4), 1983–1990. [Link]

  • Matei, E., Detesan, D., Dorohoi, D. O., & Tighineanu, I. (2013). Electrochemical characterization of sub-micro-gram amounts of organic semiconductors using scanning droplet cell microscopy. Electrochimica Acta, 110, 240-246. [Link]

  • Mola, G. T. (2020). Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. Coatings, 10(8), 787. [Link]

  • Sun, Y., Wu, Z., & Zhang, C. (2022). Hole Transport Materials (HTM) For Solar Energy. Stanford Advanced Materials. [Link]

  • Müllen, K., & Scherf, U. (Eds.). (2006).
  • Banerjee, M., Lindeman, S. V., & Rathore, R. (2007). Structural Characterization of Quaterphenyl Cation Radical: X-ray Crystallographic Evidence of Quinoidal Charge Delocalization in Poly-p-phenylene Cation Radicals. Journal of the American Chemical Society, 129(33), 10286–10294. [Link]

  • Koehler, M. (2015). Electronic Properties of Organic Semiconductors. In Semiconducting Polymers (pp. 1-36). Springer. [Link]

  • Patil, S. B., & Shinde, S. S. (2023). Result of Scan Rate Variation on Electrochemical polymerization of OPD (Ortho Phenylene Diammine) coated PANI and PPD. International Journal of Scientific Development and Research, 8(10). [Link]

  • Al-Otaibi, J. S., Al-Majid, A. M., El-Gazzar, A. A., & El-Enany, N. (2021). Synthesis, photophysical, cyclic voltammetry properties, and molecular structure study of novel (5,10,15,20-tetratolylphenyl porphyrinato)zinc(II) complexes. Journal of King Saud University - Science, 33(5), 101467. [Link]

  • Bredas, J. L. (2014). Mind the gap!. Materials Horizons, 1(1), 17-19. [Link]

Sources

benchmarking the performance of 2-Methyl-5-tert-Butyl-p-quaterphenyl in OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) in Deep-Blue OLED Architectures

Executive Summary: The "Steric Spacer" Advantage

In the pursuit of deep-blue organic light-emitting diodes (OLEDs), oligophenylenes have long been revered for their high triplet energy and intrinsic deep-blue fluorescence. However, the parent molecule, p-Quaterphenyl (PQP) , suffers from a critical "Aggregation-Quenching Paradox": its planar structure drives strong


 stacking, leading to low solubility and solid-state fluorescence quenching (ACQ).

2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ) resolves this paradox through precision molecular engineering. By introducing an asymmetric methyl group and a bulky tert-butyl moiety, DMQ disrupts planar stacking without breaking the conjugation required for high quantum yield. This guide benchmarks DMQ against the parent PQP and the industry-standard host CBP, demonstrating its superior utility as a solution-processable deep-blue emitter and high-triplet host .

Molecular Architecture & Mechanistic Logic

To understand the performance metrics, we must first validate the structural causality. The tert-butyl group acts as a "steric spacer," increasing the intermolecular distance in the solid state.

Mechanism of Action:

  • Solubility Enhancement: The aliphatic side chains reduce the lattice energy, making DMQ soluble in common organic solvents (cyclohexane, toluene) where PQP is insoluble.

  • Suppression of ACQ: The steric bulk prevents the formation of non-radiative excimers, preserving the high Photoluminescence Quantum Yield (PLQY) in thin films.

  • Spectral Tuning: The substituents induce a slight twist in the backbone, hypsochromically shifting emission to the deep-blue/UV region (360–400 nm), ideal for energy transfer to blue dopants.

Figure 1: Structural causality map illustrating how alkyl substitution transforms the intractable PQP core into the processable DMQ emitter.

Comparative Benchmarking Data

The following data synthesizes experimental values from spectroscopic studies and material safety data sheets (MSDS) to provide a direct comparison.

Table 1: Material Property Benchmark

FeatureDMQ (Product) p-Quaterphenyl (PQP) CBP (Standard Host) Verdict
Molecular Formula C₂₉H₂₈C₂₄H₁₈C₃₆H₂₄N₂DMQ: High C/H ratio
Solubility (Toluene) High (>20 mg/mL) Insoluble (<1 mg/mL)ModerateDMQ wins for solution processing
Emission Max (

)
360–390 nm (Deep Blue) 370–400 nm380 nmDMQ is a "deeper" blue source
PL Quantum Yield (Soln) ~90% ~85% (dilute)~60-70%DMQ retains high efficiency
Fluorescence Lifetime ~0.75 ns ~0.65 ns~10 nsDMQ has ultra-fast radiative decay
Application Laser Dye / OLED EmitterScintillatorPhosphorescent HostDMQ is dual-use

Key Insight: While CBP is the standard host for phosphorescent emitters, DMQ excels as a fluorescent deep-blue emitter or a host for UV-blue applications where CBP's triplet energy might be insufficient or its transport properties unmatched.

Experimental Protocol: Solution-Processed Device Fabrication

Unlike PQP, which requires high-vacuum thermal evaporation due to its insolubility, DMQ allows for low-cost spin-coating fabrication.

Objective: Fabricate a "Host-Free" Deep Blue OLED using DMQ as the active emitting layer.

Reagents:

  • Anode: Indium Tin Oxide (ITO) coated glass.

  • Hole Transport Layer (HTL): PVK (Poly(9-vinylcarbazole)).[1]

  • Emitter: DMQ (2-Methyl-5-tert-Butyl-p-quaterphenyl).[2][3][4]

  • Electron Transport: TPBi.

  • Cathode: LiF / Al.

Step-by-Step Workflow:

  • Substrate Prep: Sonicate ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to improve work function.

  • HTL Deposition: Spin-coat PVK (10 mg/mL in chlorobenzene) at 2000 rpm for 60s. Bake at 120°C for 30 min.

  • DMQ Active Layer (Critical Step):

    • Dissolve DMQ in Cyclohexane (Note: Use non-polar solvent to avoid dissolving the PVK layer) at 10 mg/mL.

    • Spin-coat at 1500 rpm for 45s.

    • Observation: Film should appear transparent and uniform under UV light, unlike PQP which would crystallize/cloud.

    • Anneal at 60°C for 10 min (low temp to preserve amorphous state).

  • Vacuum Deposition: Transfer to vacuum chamber (

    
     Torr).
    
    • Deposit TPBi (30 nm) as electron transport/hole blocking layer.

    • Deposit LiF (1 nm) and Al (100 nm).

  • Encapsulation: Seal with UV-curable epoxy in a glovebox (

    
     ppm).
    

Figure 2: Hybrid fabrication workflow highlighting the orthogonal solvent strategy enabled by DMQ's solubility.

Device Architecture & Energy Level Alignment

To maximize efficiency, the device structure must confine excitons within the DMQ layer. DMQ possesses a wide bandgap (approx 3.2–3.4 eV).

  • HOMO: ~ -5.8 eV (Deep, requires deep HTL like PVK).

  • LUMO: ~ -2.4 eV.

  • Triplet Energy: High (>2.5 eV), preventing reverse energy transfer if used as a host.

Figure 3: Energy level alignment. Note the deep HOMO of DMQ requires matched HTLs like PVK to minimize injection barriers.

References

  • Alfa Chemistry. 2-Methyl-5-tert-butyl-p-quaterphenyl Product Specifications.

  • ACS Publications. Two-Color Two-Photon Excited Fluorescence of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ).[3] J. Phys. Chem. A.

  • NIH / PubMed. p-Quaterphenyls laterally substituted with a dimesitylboryl group: a promising class of solid-state blue emitters.

  • Ossila. OLED Host Materials and Transport Layers (Benchmarking Data).

  • PubChem. 2-methyl-5-tert-butyl-1,4-quaterphenyl Compound Summary.

Sources

Technical Comparison: 2-Methyl-5-tert-Butyl-p-quaterphenyl vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Comparison of 2-Methyl-5-tert-Butyl-p-quaterphenyl and its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Methyl-5-tert-Butyl-p-quaterphenyl (referred to herein as MtBu-4P ) represents a critical evolution in the design of organic scintillators and laser dyes. Unlike its parent compound, p-quaterphenyl (4P) , which suffers from poor solubility and rapid photochemical degradation, MtBu-4P incorporates asymmetric alkyl substitution to engineer specific photophysical advantages.

This guide objectively compares MtBu-4P against its primary structural alternatives: the parent p-quaterphenyl (4P) and the symmetric homolog 2,5,2''''-tetramethyl-p-quaterphenyl (TMQ) . Experimental evidence suggests that MtBu-4P offers the optimal balance of solubility , photochemical stability , and short-wavelength emission , making it the superior candidate for high-flux radiation detection and tunable UV lasing applications.

Chemical Architecture & Isomerism

The performance divergence among these compounds is dictated by steric hindrance and molecular symmetry .

  • p-Quaterphenyl (4P): Linear, planar, and highly symmetric. This allows for tight

    
    -
    
    
    
    stacking in the solid state, resulting in extremely low solubility and a tendency toward concentration quenching.
  • MtBu-4P (The Product): Features a tert-butyl group and a methyl group on the terminal rings. The bulky tert-butyl group acts as a "spacer," disrupting intermolecular stacking. This steric bulk forces the phenyl rings to twist out of coplanarity, reducing the effective conjugation length and blue-shifting the emission.

  • Tetramethyl-p-quaterphenyl (TMQ): Symmetrically substituted with four methyl groups. While stable, it lacks the extreme solubility enhancement provided by the bulky tert-butyl moiety of MtBu-4P.

Structural Logic Diagram

G cluster_0 Molecular Design Inputs cluster_1 Structural Consequences cluster_2 Performance Output (MtBu-4P) node_4P p-Quaterphenyl (Parent) node_Twist Ring Twisting (Non-Planarity) node_4P->node_Twist Steric Clash node_Sub Alkyl Substitution (Methyl / tert-Butyl) node_Sub->node_Twist node_Stack Disrupted π-π Stacking node_Sub->node_Stack node_Blue Blue-Shifted Emission (UV Range) node_Twist->node_Blue Reduced Conjugation node_Sol High Solubility (>10x vs Parent) node_Stack->node_Sol Lower Lattice Energy node_Stab Photochemical Stability (Reduced Quenching) node_Stack->node_Stab Prevents Aggregation

Caption: Causal relationship between alkyl substitution, structural conformation, and enhanced photophysical properties in MtBu-4P.

Comparative Performance Analysis

The following data synthesizes photophysical benchmarks from laser dye characterization studies (e.g., Güsten et al.) and scintillation counting experiments.

Table 1: Physicochemical & Photophysical Properties[1]
Propertyp-Quaterphenyl (4P) MtBu-4P (Product) Tetramethyl-p-quaterphenyl (TMQ)
CAS Number 135-70-6114932-35-33070-87-9
Solubility (Toluene) Very Poor (<0.2 g/L)High (>15 g/L) Moderate (~5 g/L)
Fluorescence QY (

)
0.89 (Dilute)0.93 - 0.96 0.92
Emission Max (

)
~340-350 nm360-380 nm 355-370 nm
Stokes Shift Small (Self-absorption risk)Large (Reduced re-absorption)Moderate
Photochemical Stability Low (Rapid degradation)Excellent (10-20x > 4P) Excellent
Laser Tuning Range 360–390 nm365–410 nm 360–400 nm
Key Insights:
  • Solubility & Formulation: MtBu-4P is significantly more soluble than 4P. This allows for the preparation of high-concentration masterbatches for plastic scintillators (e.g., in PVT or Polystyrene matrices) without precipitation, a common failure mode for 4P.

  • Operational Stability: Under UV pumping (XeCl laser or N2 laser), MtBu-4P exhibits a photochemical half-life up to 20 times longer than unsubstituted p-quaterphenyl. The steric bulk protects the central carbon backbone from photo-oxidation.

  • Spectral Shift: The emission of MtBu-4P is bathochromically shifted (red-shifted) relative to 4P absorption but hypsochromically shifted (blue-shifted) relative to planar conformers. This unique positioning minimizes the overlap between absorption and emission spectra, reducing self-absorption in large-volume detectors.

Experimental Protocols for Validation

To verify the superior performance of MtBu-4P, the following protocols are recommended. These serve as self-validating systems to ensure reproducibility.

Protocol A: Comparative Solubility & Crystal Growth

Objective: Quantify the solubility advantage and crystal habit.

  • Preparation: Prepare three vials with 10 mL of scintillation-grade Toluene.

  • Saturation: Add excess 4P, MtBu-4P, and TMQ to respective vials.

  • Equilibration: Sonicate for 30 minutes at 40°C, then allow to equilibrate at 25°C for 24 hours.

  • Filtration: Filter supernatants through a 0.2 µm PTFE filter.

  • Quantification: Dilute aliquots (1:1000) and measure UV-Vis absorbance at

    
    . Calculate concentration using Beer-Lambert Law (
    
    
    
    values must be pre-determined or taken from literature).
    • Expected Result: MtBu-4P concentration should exceed 4P by >50-fold.

Protocol B: Scintillation Efficiency (Relative Light Yield)

Objective: Measure photon output under radiation excitation.

  • Matrix Preparation: Dissolve 1% w/w of each fluorophore in a liquid scintillation cocktail (e.g., LAB or Toluene/PPO base).

  • Source Exposure: Place samples in a dark box with a collimated

    
     (Gamma) or 
    
    
    
    (Beta) source.
  • Detection: Couple the sample vial to a UV-sensitive Photomultiplier Tube (PMT) (e.g., Hamamatsu R9880U).

  • Pulse Height Analysis: Connect PMT output to a Multi-Channel Analyzer (MCA). Record the Compton edge position.

  • Normalization: Compare the channel number of the Compton edge against a standard anthracene or commercial plastic scintillator (e.g., EJ-200).

    • Validation: MtBu-4P should show a higher pulse height than 4P due to reduced self-absorption, despite similar intrinsic QY.

Mechanism of Action: The "Spacer" Effect

The superior performance of MtBu-4P is not accidental; it is a direct result of conformational engineering .

In unsubstituted p-quaterphenyl, the molecule strives for planarity to maximize


-orbital overlap. While this increases conjugation, it facilitates the formation of "H-aggregates" (face-to-face stacking) in solution and solid state. H-aggregates are non-emissive (dark states), leading to fluorescence quenching.

The MtBu-4P Solution: The tert-butyl group at the 5-position creates a high rotational barrier.

  • Twisting: It forces the terminal phenyl ring to rotate ~30-40° out of plane relative to the neighbor.

  • Decoupling: This twist slightly decouples the electronic transition, shifting the emission to a more desirable UV-blue window (360-380 nm) that matches the peak sensitivity of bialkali photocathodes.

  • Isolation: The bulky group physically prevents neighboring molecules from stacking face-to-face, preserving the monomeric high quantum yield even at high concentrations.

References

  • Güsten, H., Rinke, M., & Wirth, H. O. (1988). Photophysical properties and laser performance of photostable UV laser dyes - III. Sterically hindered p-quaterphenyls.[1][2][3] Applied Physics B.

    • Key Data: Establishes MtBu-4P and TMQ as the most stable UV laser dyes, with stability 10-20x higher than parent compounds.[2][3]

  • Postnikov, V. A., et al. (2019). Solubility and Crystal Growth of p-Quaterphenyl and Its Derivative with Trimethylsilyl Terminal Substituents. Russian Journal of Physical Chemistry A.

    • Key Data: Provides comparative solubility methodologies and benchmarks for quaterphenyl deriv
  • Herbrich, S., et al. (2014).[4][5] Two-Color Two-Photon Excited Fluorescence of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ).[5][6][7] The Journal of Physical Chemistry A.

    • Key Data: Detailed photophysical characterization including fluorescence lifetimes and two-photon absorption cross-sections.
  • Alfa Chemistry. (n.d.). 2-Methyl-5-tert-butyl-p-quaterphenyl Product Data.

    • Key Data: Confirmation of commercial availability and CAS identity (114932-35-3).

Sources

Reproducibility of Photophysical Properties: 2-Methyl-5-tert-Butyl-p-quaterphenyl (DMQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Solubility Paradox

In the high-stakes fields of organic scintillation and tunable laser technology, 2-Methyl-5-tert-butyl-p-quaterphenyl —widely known as DMQ —occupies a critical niche. While unsubstituted p-quaterphenyl offers exceptional quantum efficiency (~0.89), its poor solubility in non-polar solvents limits its utility in liquid scintillator cocktails and high-concentration dye lasers.

DMQ solves this by introducing steric bulk (methyl and tert-butyl groups) to disrupt


-

stacking, thereby enhancing solubility without catastrophically breaking the conjugation required for fluorescence. However, this structural modification introduces a new variable: conformational heterogeneity .

This guide objectively analyzes the reproducibility of DMQ’s photophysical properties, comparing it against industry standards (PPO, p-Terphenyl) and providing a validated protocol to minimize batch-to-batch variation.

Technical Specifications & Benchmarking

The following data represents the "Gold Standard" for DMQ dissolved in non-polar solvents (Cyclohexane/Dioxane) at dilute concentrations (<10⁻⁴ M). Deviations from these values often indicate aggregation or impurity quenching.

Table 1: Photophysical Baseline of DMQ
PropertyValue (Standard)Reproducibility ToleranceCritical Dependency
Absorption Max (

)
285 nm± 2 nmSolvent Polarity
Emission Max (

)
360 nm (Tunable)± 3 nmConcentration (Reabsorption)
Molar Absorptivity (

)
> 38,600 L·mol⁻¹·cm⁻¹> 35,000Purity (>99% req.)
Fluorescence Quantum Yield (

)
0.85 – 0.90± 0.05Oxygen Presence
Fluorescence Lifetime (

)
753 ± 10 ps± 20 psViscosity / Rotational Freedom
Rotational Correlation Time 724 ± 45 ps± 50 psSolvent Viscosity

Analyst Note: The lifetime of DMQ is notably short (~0.75 ns), making it an "Ultrafast" shifter. If your measurements show


 ns, suspect excimer formation or contamination with slower fluorophores like bis-MSB.

Comparative Analysis: DMQ vs. Alternatives

DMQ is rarely used in isolation. It competes with or complements other oligophenyls and oxazoles. The choice depends on the specific trade-off between Stokes Shift and Solubility .

Table 2: Performance Comparison
FeatureDMQ (2-Methyl-5-tert-butyl-p-quaterphenyl)p-Quaterphenyl (Unsubstituted)PPO (2,5-Diphenyloxazole)
Primary Role UV Laser Dye / Fast ShifterPrimary ScintillatorPrimary Scintillator (Standard)
Solubility (Toluene) High (Due to alkyl groups)Low (< 2 g/L)Very High (> 200 g/L)
Stokes Shift Large (~75 nm) Moderate (~65 nm)Moderate (~60 nm)
Quantum Yield High (~0.89)High (0.89)High (0.85)
Reproducibility Risk Moderate (Conformational isomers)High (Precipitation/Aggregation)Low (Stable standard)
Key Advantage Combines high QY of quaterphenyls with solubility.Maximum intrinsic brightness.Ease of use / Cost.

Critical Reproducibility Factors

To achieve the values listed in Table 1, researchers must control three specific variables that disproportionately affect DMQ.

A. The Conformer Challenge

Unlike rigid planar molecules (e.g., Anthracene), DMQ possesses rotational freedom around the inter-ring C-C bonds. The methyl and tert-butyl groups induce a twisted conformation in the ground state to relieve steric strain.

  • Impact: The absorption spectrum is sensitive to temperature and solvent viscosity, which dictate the population of planar vs. twisted conformers.

  • Control: Always report the temperature of spectral acquisition (

    
     standard).
    
B. Concentration-Dependent Aggregation

While alkyl groups improve solubility, they do not eliminate aggregation at laser-dye concentrations (>10⁻³ M).

  • Impact: Formation of J-aggregates or excimers leads to a red-shifted emission and reduced quantum yield.

  • Control: Perform a "Dilution Series" check. If the spectral shape changes between

    
     M and 
    
    
    
    M, aggregation is occurring.
C. Purity & "Late Light"

Commercial DMQ is often sold at 95-96% purity. For scintillation, this is insufficient. Impurities often have longer triplet lifetimes, introducing "slow components" or "afterglow" that ruins timing resolution.

  • Control: Recrystallization from Toluene or DMSO is mandatory for timing applications.

Experimental Protocols

Protocol A: Reproducible Characterization Workflow

Objective: To measure


 and 

with <5% variance.
  • Solvent Preparation:

    • Use Spectroscopic Grade Cyclohexane or Dioxane.

    • Degassing: Oxygen is a potent quencher. Sparge with Argon for 20 minutes or use 3 freeze-pump-thaw cycles. Failure to degas will artificially lower

      
       by 10-15%.
      
  • Sample Prep:

    • Prepare a stock solution of DMQ at

      
       M.
      
    • Sonicate for 10 minutes to ensure complete dissolution (visual clarity is deceptive).

    • Dilute to an Optical Density (OD) of 0.1 at the excitation wavelength (285 nm) to prevent inner-filter effects.

  • Measurement:

    • Excitation: 285 nm (pulsed source for lifetime).

    • Emission Collection: 300–500 nm.[1]

    • Reference: Use 9,10-Diphenylanthracene (

      
      ) or p-Terphenyl as a quantum yield reference.
      

Visualization of Dynamics

Diagram 1: Excited State Dynamics (Jablonski Scheme)

This diagram illustrates the fast decay channels of DMQ. Note the dominance of the radiative pathway (


) which accounts for the high quantum yield, and the competing intersystem crossing (

) which must be minimized.

Jablonski_DMQ S0 Ground State (S0) (Twisted Conformer) S1 Excited Singlet (S1) (Planar-like) S0->S1 Abs (285 nm) Excitation S1->S0 k_nr (Internal Conv.) < 10% T1 Triplet State (T1) S1->T1 k_isc (Intersystem Crossing) Minor Pathway Em Fluorescence (360 nm) S1->Em k_r (Radiative) High Efficiency T1->S0 Phosphorescence (Quenched by O2)

Caption: Energy level diagram for DMQ showing the primary fluorescence pathway at 360 nm and the competing non-radiative decay channels.

Diagram 2: Reproducibility Validation Workflow

A logic gate for researchers to validate their DMQ batch before critical experiments.

DMQ_Validation Start Start: Raw DMQ Material Solubility Step 1: Solubility Check (10^-3 M in Cyclohexane) Start->Solubility Clear Is Solution Clear? Solubility->Clear Filter Action: Filter (0.2 µm PTFE) & Sonicate Clear->Filter No (Haze) Spec Step 2: Measure Abs/Em Clear->Spec Yes Filter->Solubility PeakCheck Abs Max = 285 ± 2nm? Spec->PeakCheck Lifetime Step 3: Lifetime Check PeakCheck->Lifetime Yes Fail FAIL: Recrystallize / Degas PeakCheck->Fail No (Shifted) TauCheck Tau = 750 ± 50 ps? Lifetime->TauCheck Pass PASS: Scintillation/Laser Grade TauCheck->Pass Yes TauCheck->Fail No (>1ns)

Caption: Decision tree for validating DMQ quality. Note that lifetimes >1ns often indicate impurity contamination.

References

  • Berlman, I. B. (1971).[1] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1] (Source for p-Quaterphenyl standard QY of 0.89).[1]

  • Kawski, A., et al. (1996). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. Zeitschrift für Naturforschung A. Retrieved from [Link]

  • Vasyutinskii, O. S., et al. (2014). Two-Color Two-Photon Excited Fluorescence of 2-Methyl-5-tert-butyl-p-quaterphenyl (DMQ). Journal of Physical Chemistry A. Retrieved from [Link] (Source for 753 ps lifetime and rotational dynamics).

  • Prahl, S. (2017).[1] Optical Absorption and Emission Data of p-Quaterphenyl. OMLC. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 2-Methyl-5-tert-Butyl-p-quaterphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-5-tert-Butyl-p-quaterphenyl (CAS: 114932-35-3) is a specialized polyphenyl hydrocarbon primarily used as a fluorescent dopant or wavelength shifter in plastic scintillators and liquid scintillation cocktails.[1]

While the parent compound (p-quaterphenyl) is chemically stable, the disposal of this derivative requires strict adherence to protocols due to two critical factors:

  • Environmental Persistence: As a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) derivative, it poses long-term risks to aquatic ecosystems if leached.

  • Co-Contamination Risks: In research applications, this chemical is frequently mixed with radioisotopes or hazardous solvents (toluene, xylene), potentially classifying it as "Mixed Waste" (Radioactive + Hazardous Chemical), which complicates disposal significantly.

Hazard Identification & Pre-Disposal Safety

Before initiating disposal, the waste stream must be characterized.[2] This compound is generally low in acute toxicity but is treated as a Class 9 Miscellaneous Dangerous Good (Environmentally Hazardous) in bulk transport.

Hazard CategoryClassificationOperational Implication
Physical State Solid (Powder)Dust explosion risk if dispersed in high concentrations. Use antistatic tools.
Aquatic Toxicity Chronic Category 1ZERO drain disposal. All traces must be collected as solid chemical waste.
Solubility Lipophilic / HydrophobicSoluble in non-polar solvents (Toluene, Dioxane). Insoluble in water.
Radioactivity Context DependentCRITICAL: If used in scintillation counting, verify for radioactive contamination (H-3, C-14, P-32).

Required PPE:

  • Respiratory: N95 or P100 particulate respirator (if handling powder).

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Safety goggles with side shields.

Disposal Decision Framework (Workflow)

The disposal route is determined by the physical state of the waste and the presence of radioactive isotopes.

Scenario A: Pure Solid Chemical (Unused/Expired)
  • Classification: Non-halogenated Organic Solid.[2]

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic - 2-Methyl-5-tert-Butyl-p-quaterphenyl."[1]

  • Disposal Method: High-temperature incineration.

Scenario B: Liquid Scintillation Cocktails (LSC)
  • Classification: Ignitable Liquid Waste (D001) or Toxic (D006/D018 depending on solvent).

  • Protocol:

    • Segregate based on the solvent base (Traditional Toluene/Xylene vs. "Eco-friendly" Biodegradable).[3]

    • Even "biodegradable" cocktails containing this fluor should NOT be poured down the drain due to the aquatic toxicity of the quaterphenyl derivative.

    • Collect in solvent safety cans (steel or HDPE).

Scenario C: Mixed Waste (Radioactive)
  • Definition: Waste containing both the chemical fluor and a radioactive isotope.

  • Protocol:

    • De-minimis Rule (USA): Check if H-3 or C-14 concentration is < 0.05 µCi/g. If yes, some jurisdictions allow disposal as "Ignitable Liquid" only, bypassing radioactive protocols (consult local RSO).

    • Standard Mixed Waste: If activity exceeds limits, segregate into "Mixed Waste" stream. This is the most expensive disposal route; minimize volume.

Visual Workflow: Scintillator Waste Decision Tree

DisposalWorkflow Start Waste Generation: 2-Methyl-5-tert-Butyl-p-quaterphenyl IsSolid Physical State? Start->IsSolid IsRadioactive Radioactive Contamination? IsSolid->IsRadioactive Solid (Powder/Plastic) SolventType Solvent Base? IsSolid->SolventType Liquid (Cocktail) SolidWaste Solid Chemical Waste (Non-Halogenated Organic) IsRadioactive->SolidWaste No MixedSolid Mixed Waste (Solid) Radioactive + Chemical IsRadioactive->MixedSolid Yes Incineration High-Temp Incineration (Standard Chemical Disposal) SolidWaste->Incineration MixedDisposal Specialized Mixed Waste Facility MixedSolid->MixedDisposal Biodegradable Biodegradable/Safe Cocktail SolventType->Biodegradable Eco-Safe HazardousSolvent Toluene/Xylene Cocktail SolventType->HazardousSolvent Organic Solvent CheckActivity Isotope Activity < 0.05 µCi/g (H-3/C-14)? Biodegradable->CheckActivity HazardousSolvent->CheckActivity CheckActivity->MixedDisposal No (Radioactive) DeMinimis LSC Exemption (Treat as Chemical Waste) CheckActivity->DeMinimis Yes (Exempt) DeMinimis->Incineration

Figure 1: Decision logic for segregating quaterphenyl waste streams to ensure regulatory compliance and minimize disposal costs.

Detailed Step-by-Step Procedures
Protocol 1: Disposal of Solid Powder (Spill Cleanup or Expired Stock)
  • Step 1: Don PPE.[4][5][6][7] Isolate the area if a spill occurred to prevent tracking dust.[4]

  • Step 2: Use a HEPA-filtered vacuum or wet-wipe method (using ethanol-dampened wipes) to collect powder. Do not dry sweep , as this generates airborne particulates.

  • Step 3: Place waste and contaminated wipes into a clear polyethylene bag (4 mil thickness).

  • Step 4: Seal the bag and place it inside a secondary rigid container (fiber drum or HDPE bucket).

  • Step 5: Label as "Hazardous Waste - Solid - Contains PAHs/Quaterphenyls."

Protocol 2: Disposal of Liquid Scintillation Vials
  • Step 1: Do not bulk (pour together) vials unless authorized. Bulking increases exposure risk and can create incompatible reactions if cocktail types are mixed.

  • Step 2: Segregate vials into trays based on isotope and solvent type.

  • Step 3: Overpack vials into a 30- or 55-gallon steel drum lined with absorbent material (vermiculite).

  • Step 4: If the cocktail is Toluene/Xylene-based, the drum must be grounded during filling to prevent static discharge ignition [1].

Regulatory Compliance Codes

Ensure your waste manifest utilizes the correct codes. These may vary by region, but the following are standard baselines:

  • US EPA (RCRA):

    • D001: Ignitable (if in organic solvent).

    • None: If pure solid (unless testing shows toxicity characteristics, usually classified as non-regulated hazardous material unless state-specific codes apply).

  • European Waste Catalogue (EWC):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 07 04:* Other organic solvents, washing liquids and mother liquors (if in solution).

References
  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • US Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. [Link]

  • U.S. Nuclear Regulatory Commission. (2020). Disposal of Specific Wastes (10 CFR 20.2005) - Scintillation Medium. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.